Naphthalene, 1-isopropyl-2-amino-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
389104-54-5 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-propan-2-ylnaphthalen-2-amine |
InChI |
InChI=1S/C13H15N/c1-9(2)13-11-6-4-3-5-10(11)7-8-12(13)14/h3-9H,14H2,1-2H3 |
InChI Key |
UKVVUDXSBIHZFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC2=CC=CC=C21)N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 1-Isopropyl-2-aminonaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthetic route for Naphthalene, 1-isopropyl-2-amino-, a valuable building block in medicinal chemistry and materials science. This guide details the plausible synthetic pathway, incorporating experimental protocols and quantitative data where available in the existing scientific literature.
Synthetic Strategy Overview
The synthesis of 1-isopropyl-2-aminonaphthalene can be envisioned as a four-step process, commencing with the introduction of an isopropyl group onto the naphthalene core, followed by regioselective nitration and subsequent reduction of the nitro group to the desired amine.
Caption: Proposed synthetic workflow for 1-isopropyl-2-aminonaphthalene.
Step-by-Step Experimental Protocols
Step 1: Friedel-Crafts Isopropylation of Naphthalene
The initial step involves the isopropylation of naphthalene via a Friedel-Crafts alkylation. This reaction typically yields a mixture of 1-isopropylnaphthalene (kinetic product) and 2-isopropylnaphthalene (thermodynamic product)[1]. The formation of the desired 1-isomer is favored at lower reaction temperatures.
Experimental Protocol (Adapted from similar alkylations):
A stirred solution of naphthalene in a suitable solvent (e.g., carbon disulfide or nitrobenzene) is cooled to 0-5 °C. Anhydrous aluminum chloride (AlCl₃) is added portion-wise, followed by the slow addition of an isopropylating agent, such as isopropyl bromide or propylene. The reaction is maintained at a low temperature to maximize the yield of the 1-isomer. Upon completion, the reaction mixture is quenched with ice-water and the organic layer is separated, washed, dried, and concentrated.
Quantitative Data:
The ratio of 1- to 2-isopropylnaphthalene is highly dependent on the reaction conditions. Some studies have reported a higher selectivity for the 2-isomer[2][3]. One patent suggests that using p-cymene as a transalkylating agent can result in a 21% yield of isopropylnaphthalene with a 90:10 ratio of β- (2-) to α- (1-) isomers[1]. Achieving a high yield of 1-isopropylnaphthalene remains a significant challenge.
| Parameter | Condition | Expected Outcome |
| Reactants | Naphthalene, Isopropylating Agent (e.g., Isopropyl Bromide) | Mixture of Isopropylnaphthalene Isomers |
| Catalyst | Lewis Acid (e.g., AlCl₃) | Facilitates Alkylation |
| Temperature | Low (e.g., 0-5 °C) | Favors 1-Isopropylnaphthalene (Kinetic Product) |
| Solvent | CS₂, Nitrobenzene | Reaction Medium |
Step 2: Separation of Isopropylnaphthalene Isomers
The separation of 1- and 2-isopropylnaphthalene is challenging due to their very close boiling points[4]. Fractional distillation can be employed, but may not provide complete separation. Advanced chromatographic techniques are likely necessary for obtaining pure 1-isopropylnaphthalene.
Experimental Protocol (General Approach):
The crude mixture of isopropylnaphthalene isomers is subjected to fractional distillation under reduced pressure. For higher purity, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a suitable stationary phase would be required.
Step 3: Regioselective Nitration of 1-Isopropylnaphthalene
This is a critical step to introduce a nitro group at the 2-position of 1-isopropylnaphthalene. The isopropyl group is an ortho-, para-directing group. In the naphthalene ring system, electrophilic substitution is generally favored on the same ring as the existing substituent. Therefore, nitration is expected to occur at the 2- or 4-position. Steric hindrance from the isopropyl group and the peri-hydrogen at the 8-position may influence the regioselectivity. A study on the nitration of 1-isopropyl-4,7-dimethylnaphthalene showed high regioselectivity for the 3-position, which is adjacent to the isopropyl group[5][6]. This suggests that nitration of 1-isopropylnaphthalene could potentially yield the desired 2-nitro product.
Experimental Protocol (Adapted from nitration of a substituted naphthalene)[5][6]:
To a solution of 1-isopropylnaphthalene in dichloromethane, a nitrating mixture of concentrated nitric acid and sulfuric acid is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is stirred for a specified time, then quenched with ice-water. The organic layer is separated, washed with a sodium bicarbonate solution and water, dried, and the solvent is removed under reduced pressure. The product mixture would then be purified by column chromatography to isolate the desired 1-isopropyl-2-nitronaphthalene.
Expected Products and Regioselectivity:
Caption: Potential regiochemical outcomes of the nitration of 1-isopropylnaphthalene.
Step 4: Reduction of 1-Isopropyl-2-nitronaphthalene
The final step is the reduction of the nitro group to an amine. This is a standard transformation in organic synthesis with several reliable methods available.
Experimental Protocol (General Methods)[7][8]:
-
Catalytic Hydrogenation: The nitro compound is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalyst such as palladium on carbon (Pd/C) or Raney nickel is added. The mixture is then subjected to a hydrogen atmosphere (at atmospheric or elevated pressure) until the reaction is complete. The catalyst is filtered off, and the solvent is removed to yield the product.
-
Metal-Acid Reduction: The nitro compound is treated with a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). The reaction mixture is typically heated. After the reaction, the mixture is basified to precipitate the metal hydroxides, and the product is extracted with an organic solvent.
Quantitative Data for a Similar Reduction:
While a specific yield for the reduction of 1-isopropyl-2-nitronaphthalene is not available, the reduction of aromatic nitro compounds generally proceeds in high yields (often >90%) with these methods[3].
| Reagent System | Conditions | Typical Yield |
| H₂/Pd-C | Room temperature, 1-4 atm H₂ | High (>90%) |
| Sn/HCl | Reflux | High (>80%) |
| Fe/HCl | Reflux | High (>85%) |
Challenges and Future Directions
The synthesis of 1-isopropyl-2-aminonaphthalene presents two primary challenges: the selective synthesis of 1-isopropylnaphthalene and the regioselective nitration to obtain the 2-nitro isomer. Further research is required to develop more efficient and selective methods for these key steps to make this valuable compound more readily accessible for research and development. The exploration of shape-selective catalysts for the isopropylation step and a detailed study of the directing effects in the nitration of 1-alkylnaphthalenes could provide significant advancements.
Conclusion
This technical guide outlines a feasible synthetic pathway for 1-isopropyl-2-aminonaphthalene based on established organic chemistry principles and available literature. While the final reduction step is straightforward, the initial isopropylation and subsequent nitration require careful optimization to achieve the desired isomers in good yields. The provided protocols and data serve as a valuable resource for researchers embarking on the synthesis of this and related naphthalene derivatives.
References
- 1. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.sciepub.com [pubs.sciepub.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. Buy 1,2-Bis(isopropyl)naphthalene | 38640-62-9 | >98% [smolecule.com]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Isopropyl-2-aminonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isopropyl-2-aminonaphthalene is an alkyl-substituted derivative of 2-aminonaphthalene, a compound of significant historical and toxicological interest. While 2-aminonaphthalene was previously utilized in the synthesis of azo dyes, its potent carcinogenicity has led to a drastic reduction in its industrial use.[1][2][3] The introduction of an isopropyl group at the 1-position of the naphthalene ring is expected to modulate the physical, chemical, and biological properties of the parent amine. Understanding these properties is crucial for researchers in toxicology, medicinal chemistry, and material science who may encounter or synthesize this compound. This guide aims to provide a detailed technical overview of the predicted physical and chemical properties of 1-isopropyl-2-aminonaphthalene, alongside plausible experimental protocols and relevant biological considerations.
Physicochemical Properties
The physicochemical properties of 1-isopropyl-2-aminonaphthalene can be predicted by considering the properties of 2-aminonaphthalene and the influence of the isopropyl substituent. The addition of a nonpolar isopropyl group is expected to increase the molecular weight and lipophilicity, thereby affecting its melting point, boiling point, and solubility.
Predicted Physical Properties
The following table summarizes the known physical properties of 2-aminonaphthalene and provides predicted values for 1-isopropyl-2-aminonaphthalene.
| Property | 2-Aminonaphthalene | 1-Isopropyl-2-aminonaphthalene (Predicted) | Reference |
| IUPAC Name | Naphthalen-2-amine | 1-Isopropylnaphthalen-2-amine | [4] |
| Synonyms | 2-Naphthylamine, β-Naphthylamine | 1-Isopropyl-2-naphthalenamine | [2][4] |
| CAS Number | 91-59-8 | Not available | [5] |
| Molecular Formula | C₁₀H₉N | C₁₃H₁₅N | [4] |
| Molecular Weight | 143.19 g/mol | 185.28 g/mol | [4] |
| Appearance | White to reddish crystalline solid | Likely a solid or high-boiling liquid | [2] |
| Melting Point | 111-113 °C | Expected to be lower than 2-aminonaphthalene due to disruption of crystal packing | |
| Boiling Point | 306 °C | Expected to be higher than 2-aminonaphthalene due to increased molecular weight | |
| Solubility | Slightly soluble in hot water; soluble in ethanol, ether, and other organic solvents | Poorly soluble in water; soluble in nonpolar organic solvents | [1][2] |
| logP (Octanol/Water) | 2.3 | Expected to be > 2.3 | [4] |
Spectral Data
While specific spectral data for 1-isopropyl-2-aminonaphthalene is not available, the expected characteristics can be inferred.
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the naphthalene ring, with splitting patterns influenced by the positions of the amino and isopropyl groups. Signals for the isopropyl group would include a septet for the CH proton and a doublet for the two CH₃ groups.
-
¹³C NMR: The spectrum would display signals for the ten aromatic carbons of the naphthalene ring and the three carbons of the isopropyl group.
-
IR Spectroscopy: The spectrum would exhibit characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹) and C-H stretching vibrations for the aromatic and aliphatic components.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 185. A prominent fragment would likely correspond to the loss of a methyl group (m/z = 170).
Chemical Properties and Reactivity
The chemical reactivity of 1-isopropyl-2-aminonaphthalene is dictated by the nucleophilic amino group and the electrophilic aromatic naphthalene ring.
-
Basicity: Like 2-aminonaphthalene, it is a weak base and will form salts with strong acids. The pKa is expected to be similar to that of 2-aminonaphthalene (pKa ≈ 3.92).[3]
-
N-Alkylation and N-Acylation: The primary amino group can readily undergo alkylation and acylation reactions.
-
Electrophilic Aromatic Substitution: The naphthalene ring is activated towards electrophilic substitution by the amino group. The position of substitution will be directed by both the amino and isopropyl groups.
-
Oxidation: Aromatic amines are susceptible to oxidation, and 2-aminonaphthalene is known to darken upon exposure to air.[3] 1-isopropyl-2-aminonaphthalene is expected to exhibit similar sensitivity.
-
Diazotization: The primary amino group can be converted to a diazonium salt, which can then be used in various coupling reactions to synthesize azo compounds.
Experimental Protocols
Proposed Synthesis of 1-Isopropyl-2-aminonaphthalene
A plausible synthetic route to 1-isopropyl-2-aminonaphthalene is the direct alkylation of 2-aminonaphthalene. However, controlling the selectivity for C-alkylation at the 1-position versus N-alkylation can be challenging. A more controlled synthesis would involve the amination of a pre-functionalized naphthalene derivative.
Method: Reductive Amination of 1-Isopropyl-2-naphthol
This method is analogous to the Bucherer reaction, a well-established method for the synthesis of 2-aminonaphthalene from 2-naphthol.[2][3]
Materials:
-
1-Isopropyl-2-naphthol
-
Ammonia (aqueous solution)
-
Sodium bisulfite
-
Autoclave
-
Solvent (e.g., water, ethanol)
-
Acid and base for pH adjustment and workup
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Chromatography setup for purification
Procedure:
-
A mixture of 1-isopropyl-2-naphthol, a concentrated aqueous solution of ammonia, and sodium bisulfite is placed in a high-pressure autoclave.
-
The autoclave is sealed and heated to a temperature typically in the range of 150-200 °C. The reaction is maintained at this temperature for several hours.
-
After cooling to room temperature, the autoclave is carefully opened in a well-ventilated fume hood.
-
The reaction mixture is transferred to a beaker, and the pH is adjusted to be basic to precipitate the product.
-
The crude product is collected by filtration or extracted with an organic solvent.
-
The organic extracts are combined, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude 1-isopropyl-2-aminonaphthalene is purified by column chromatography or recrystallization.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for 1-isopropyl-2-aminonaphthalene.
Biological Activity and Metabolism
The biological activity of 1-isopropyl-2-aminonaphthalene is of significant interest due to the known carcinogenicity of its parent compound, 2-aminonaphthalene.[2][3] 2-Naphthylamine is a procarcinogen that requires metabolic activation to exert its genotoxic effects.
Metabolic Activation of 2-Aminonaphthalene
The metabolic activation of 2-aminonaphthalene is a multi-step process primarily occurring in the liver and bladder.
-
N-hydroxylation: Cytochrome P450 enzymes in the liver catalyze the N-hydroxylation of 2-aminonaphthalene to form N-hydroxy-2-aminonaphthalene.
-
Conjugation: The N-hydroxy metabolite is then conjugated with glucuronic acid to form a water-soluble glucuronide conjugate, which is transported to the bladder via the bloodstream.
-
Deconjugation: In the acidic environment of the bladder, the enzyme β-glucuronidase can cleave the glucuronide, releasing the reactive N-hydroxy-2-aminonaphthalene.
-
DNA Adduct Formation: The N-hydroxy metabolite can form a reactive nitrenium ion that binds to DNA, leading to mutations and potentially initiating bladder cancer.[6]
Diagram of 2-Aminonaphthalene Metabolic Pathway:
Caption: Metabolic activation of 2-aminonaphthalene.
Predicted Influence of the Isopropyl Group
The presence of the isopropyl group at the 1-position is likely to influence the metabolism and biological activity of 1-isopropyl-2-aminonaphthalene in several ways:
-
Steric Hindrance: The bulky isopropyl group may sterically hinder the approach of cytochrome P450 enzymes to the amino group, potentially reducing the rate of N-hydroxylation and, consequently, its carcinogenic potential.
-
Lipophilicity: The increased lipophilicity may alter the compound's distribution in the body, potentially leading to accumulation in adipose tissue.
-
Alternative Metabolism: The isopropyl group itself could be a site for metabolic attack (e.g., hydroxylation), leading to alternative detoxification pathways.
Conclusion
While direct experimental data on 1-isopropyl-2-aminonaphthalene is limited, a comprehensive understanding of its physical and chemical properties can be inferred from the well-documented characteristics of 2-aminonaphthalene and related compounds. The addition of an isopropyl group is predicted to increase its molecular weight and lipophilicity while potentially reducing its carcinogenic potential through steric hindrance of metabolic activation. The proposed synthetic and metabolic pathways provide a framework for future experimental investigation of this compound. This technical guide serves as a valuable resource for researchers and professionals in drug development and chemical safety, highlighting the key properties and potential biological significance of 1-isopropyl-2-aminonaphthalene. Further experimental studies are warranted to validate these predictions and fully elucidate the profile of this molecule.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2-NAPHTHYLAMINE - Ataman Kimya [atamanchemicals.com]
- 3. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
- 4. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accustandard.com [accustandard.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
Spectroscopic Data and Analysis of Naphthalene, 1-isopropyl-2-amino-: A Technical Guide
Disclaimer: Publicly available experimental spectroscopic data for Naphthalene, 1-isopropyl-2-amino- (CAS No. 389104-54-5) is limited. This guide provides predicted spectroscopic characteristics based on the analysis of analogous compounds and general spectroscopic principles. The experimental protocols described are generalized procedures for organic compound analysis.
Introduction
Naphthalene, 1-isopropyl-2-amino-, with the molecular formula C₁₃H₁₅N, is a derivative of naphthalene. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in research and development, particularly in fields like medicinal chemistry and materials science. This guide outlines the predicted spectroscopic data and provides standardized experimental protocols for its characterization using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Naphthalene, 1-isopropyl-2-amino-. These predictions are derived from the known spectral data of related compounds such as 1- and 2-aminonaphthalene, and various isopropyl-substituted aromatic compounds.
Table 1: Predicted Mass Spectrometry Data
| Feature | Predicted Value/Observation | Rationale and Notes |
| Molecular Ion (M⁺) | m/z 185.12 | Calculated for C₁₃H₁₅N. This should be the highest mass peak in the electron ionization (EI) mass spectrum. |
| M+1 Peak | m/z 186.12 | Due to the natural abundance of ¹³C. |
| Major Fragments | m/z 170 | [M-15]⁺, loss of a methyl group (CH₃) from the isopropyl moiety. |
| m/z 143 | [M-42]⁺, loss of propene (C₃H₆) via McLafferty rearrangement, or loss of the entire isopropyl group. | |
| m/z 128 | Naphthalene radical cation, from the loss of the amino and isopropyl groups. |
Rationale is based on typical fragmentation patterns of alkyl-substituted aromatic amines.
Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Notes |
| ~ 1.3 - 1.4 | Doublet | 6H | -CH(CH₃ )₂ | The two methyl groups of the isopropyl are equivalent and are split by the adjacent methine proton. |
| ~ 3.2 - 3.4 | Septet | 1H | -C H(CH₃)₂ | The methine proton is split by the six equivalent protons of the two methyl groups. |
| ~ 3.8 - 4.2 | Broad Singlet | 2H | -NH₂ | The amino protons often appear as a broad singlet and may exchange with D₂O. |
| ~ 7.1 - 7.9 | Multiplet | 6H | Aromatic Protons | The six protons on the naphthalene ring will appear as a complex multiplet in the aromatic region. |
Predictions are based on known chemical shifts for isopropyl groups on aromatic rings and for aminonaphthalenes.[1]
Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Notes |
| ~ 22 - 24 | -CH(C H₃)₂ | Methyl carbons of the isopropyl group. |
| ~ 28 - 32 | -C H(CH₃)₂ | Methine carbon of the isopropyl group. |
| ~ 110 - 145 | Aromatic Carbons | Ten distinct signals are expected for the naphthalene ring carbons, with variations due to the substituents. The carbon bearing the amino group (C2) will be shifted upfield, while the carbon bearing the isopropyl group (C1) and the other substituted carbons will have distinct shifts. |
These are approximate ranges based on data for 2-isopropylnaphthalene and aminonaphthalenes.[2][3][4]
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale and Notes |
| 3300 - 3500 | Medium | N-H stretch | Characteristic of a primary amine, often appears as a doublet. |
| 3000 - 3100 | Medium-Weak | Aromatic C-H stretch | Typical for sp² C-H bonds in the naphthalene ring. |
| 2850 - 2970 | Medium-Strong | Aliphatic C-H stretch | Symmetric and asymmetric stretching of the C-H bonds in the isopropyl group. |
| ~ 1620 | Medium | N-H bend | Scissoring vibration of the primary amine. |
| 1500 - 1600 | Medium-Strong | Aromatic C=C stretch | Characteristic skeletal vibrations of the naphthalene ring. |
| ~ 800 - 850 | Strong | C-H out-of-plane bend | Bending of aromatic C-H bonds, indicative of the substitution pattern. |
Based on characteristic IR absorption frequencies for primary amines and substituted naphthalenes.[5]
Table 5: Predicted UV-Vis Spectroscopic Data (Solvent: Ethanol or Hexane)
| λ_max (nm) | Molar Absorptivity (ε) | Transition | Rationale and Notes |
| ~ 230 - 250 | High | π → π | Corresponds to the electronic transitions within the naphthalene ring system. |
| ~ 280 - 340 | Moderate | π → π | The amino group acts as an auxochrome, causing a bathochromic (red) shift compared to unsubstituted naphthalene. |
The naphthalene chromophore with an amino auxochrome is expected to show these characteristic absorption bands.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic compound like Naphthalene, 1-isopropyl-2-amino-.
3.1 Mass Spectrometry
-
Technique: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A small amount of the solid sample (microgram to milligram range) is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized by heating in a high vacuum environment.[6]
-
Instrumentation: A high-resolution mass spectrometer is used.
-
Procedure:
-
The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7][8]
-
The resulting positively charged ions are accelerated by an electric field.
-
The ions are then separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field in the mass analyzer.[7]
-
A detector counts the number of ions at each m/z value, generating the mass spectrum.
-
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Technique: ¹H and ¹³C NMR
-
Sample Preparation:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is "locked" onto the deuterium signal of the solvent and "shimmed" to achieve a homogeneous magnetic field.
-
A series of radiofrequency pulses are applied to the sample to excite the nuclei.
-
The resulting free induction decay (FID) signal is detected and then Fourier transformed to produce the NMR spectrum.
-
3.3 Infrared (IR) Spectroscopy
-
Technique: Fourier Transform Infrared (FTIR) Spectroscopy with Attenuated Total Reflectance (ATR)
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.[11]
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Procedure:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The solid sample is placed on the crystal, and a pressure arm is applied to ensure good contact.
-
The infrared beam is passed through the ATR crystal, where it interacts with the sample at the surface.
-
The detector measures the transmitted infrared radiation, and the instrument's software generates the absorbance or transmittance spectrum.[12]
-
3.4 Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Technique: UV-Vis Absorption Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) at a known concentration.
-
Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbance readings in the optimal range (typically 0.1 to 1.0).[13]
-
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.[14]
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse the sample cuvette with the sample solution and then fill it.
-
Place the sample cuvette in the spectrophotometer and measure the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).[15]
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization and structure elucidation of a novel or unknown compound.
References
- 1. 2-Naphthylamine(91-59-8) 1H NMR [m.chemicalbook.com]
- 2. 2-ISOPROPYLNAPHTHALENE(2027-17-0) 13C NMR spectrum [chemicalbook.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. 2-Naphthylamine(91-59-8) IR Spectrum [chemicalbook.com]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. amherst.edu [amherst.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scribd.com [scribd.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. scribd.com [scribd.com]
An In-depth Technical Guide on the Solubility of 1-Isopropyl-2-aminonaphthalene and Its Parent Compounds in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available solubility data for 1-aminonaphthalene and 2-aminonaphthalene, the parent compounds of 1-isopropyl-2-aminonaphthalene. A diligent search of scientific literature and chemical databases did not yield any specific experimental solubility data for 1-isopropyl-2-aminonaphthalene. The information presented herein is intended to serve as a foundational guide, offering insights into the expected solubility characteristics of the target compound based on the properties of its structural analogs and theoretical principles.
Introduction
1-Isopropyl-2-aminonaphthalene is a substituted aromatic amine. Its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application in research and drug development. Understanding the solubility profile of this compound is essential for processes such as reaction optimization, crystallization, and the development of analytical methods. This guide summarizes the available solubility data for the parent aminonaphthalenes and provides a theoretical framework for predicting the solubility of 1-isopropyl-2-aminonaphthalene. Furthermore, a general experimental protocol for determining solubility is provided to facilitate further research.
Theoretical Considerations: The Impact of the Isopropyl Group on Solubility
The introduction of an isopropyl group at the 1-position of the 2-aminonaphthalene core is expected to significantly influence its solubility profile. The primary effects are anticipated to be:
-
Increased Lipophilicity: The isopropyl group is a nonpolar, aliphatic substituent. Its addition to the naphthalene ring increases the overall lipophilicity (or hydrophobicity) of the molecule. This increased nonpolar character will likely lead to higher solubility in nonpolar organic solvents such as hexane, toluene, and diethyl ether.
-
Disruption of Crystal Lattice Energy: The bulky isopropyl group can disrupt the intermolecular packing in the solid state. This disruption may lead to a lower crystal lattice energy compared to the planar 2-aminonaphthalene. A lower lattice energy generally translates to easier dissolution and, therefore, higher solubility in a given solvent.
-
Steric Hindrance: The isopropyl group adjacent to the amino group may introduce steric hindrance, potentially affecting the hydrogen bonding capabilities of the amine. This could slightly decrease its solubility in polar protic solvents like alcohols compared to the unsubstituted parent amine, though the increased overall lipophilicity is likely to be the dominant factor in most organic solvents.
Based on these principles, it is reasonable to predict that 1-isopropyl-2-aminonaphthalene will exhibit greater solubility in a wide range of organic solvents compared to 2-aminonaphthalene.
Quantitative and Qualitative Solubility Data
The following tables summarize the available solubility data for the parent compounds, 1-aminonaphthalene and 2-aminonaphthalene.
Table 1: Solubility of 1-Aminonaphthalene
| Solvent | Formula | Solubility | Temperature (°C) |
| Water | H₂O | 0.17 g/100 g[1] | 20 |
| Diethyl Ether | (C₂H₅)₂O | Very Soluble[1] | Not Specified |
| Ethanol | C₂H₅OH | Very Soluble[1] | Not Specified |
| Chloroform | CHCl₃ | Soluble[2] | Not Specified |
Table 2: Solubility of 2-Aminonaphthalene
| Solvent | Formula | Solubility | Temperature (°C) |
| Water | H₂O | <0.1 g/100 mL[3][4] | 22 |
| 0.189 mg/mL | 25 | ||
| Hot Water | H₂O | Soluble[3][4][5] | Not Specified |
| Ethanol | C₂H₅OH | Soluble[3][4][5][6] | Not Specified |
| Diethyl Ether | (C₂H₅)₂O | Soluble[3][4][5][6] | Not Specified |
| Dichloromethane | CH₂Cl₂ | Soluble[6] | Not Specified |
| Benzene | C₆H₆ | Soluble[5] | Not Specified |
| Methanol | CH₃OH | Soluble in a 1 mg/mL solution with benzene[7] | Not Specified |
| Ethyl Acetate | C₄H₈O₂ | Soluble[5] | Not Specified |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid organic compound, such as 1-isopropyl-2-aminonaphthalene, in an organic solvent using the isothermal shake-flask method.
Objective:
To determine the equilibrium solubility of a solid compound in a specific organic solvent at a controlled temperature.
Materials:
-
The solid compound of interest (solute)
-
The desired organic solvent
-
Analytical balance (accurate to ±0.1 mg)
-
Scintillation vials or other suitable sealed containers
-
Constant temperature water bath or incubator with shaking capabilities
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a scintillation vial. The excess is crucial to ensure that a saturated solution is formed.
-
Pipette a known volume of the organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaking water bath or incubator set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution has reached equilibrium. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.
-
Carefully draw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately weigh the filtered sample.
-
Dilute the sample with a known volume of a suitable solvent in a volumetric flask.
-
Analyze the concentration of the solute in the diluted sample using a pre-calibrated HPLC or GC method.
-
-
Calculation of Solubility:
-
From the measured concentration and the dilution factor, calculate the concentration of the solute in the original saturated solution.
-
Solubility can be expressed in various units, such as g/L, mg/mL, or molarity (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
Signaling Pathways and Logical Relationships
A search of the current scientific literature did not reveal any established signaling pathways or specific biological activities associated with 1-isopropyl-2-aminonaphthalene. Aminonaphthalene derivatives are a broad class of compounds with diverse biological effects, and further research would be required to elucidate any potential interactions of this specific molecule with biological systems.
Conclusion
While experimental solubility data for 1-isopropyl-2-aminonaphthalene is not currently available, this guide provides a solid foundation for researchers by summarizing the solubility of its parent compounds and offering a theoretical basis for predicting its behavior. The addition of an isopropyl group is expected to increase its solubility in organic solvents. The provided experimental protocol offers a clear path for determining the precise solubility of this compound, which will be invaluable for its future application in scientific research and development.
References
- 1. 1-naphthylamine [chemister.ru]
- 2. chemiis.com [chemiis.com]
- 3. 2-Naphthylamine CAS#: 91-59-8 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 2-NAPHTHYLAMINE - Ataman Kimya [atamanchemicals.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 2-Aminonaphthalene (unlabeled) 1 mg/mL in benzene - Cambridge Isotope Laboratories, ULM-9376-1.2 [isotope.com]
"literature review of 1-isopropyl-2-aminonaphthalene"
An In-depth Technical Guide to 1-isopropyl-2-aminonaphthalene
Abstract
1-isopropyl-2-aminonaphthalene, a derivative of the carcinogenic compound 2-naphthylamine[1][2], is a molecule of interest in medicinal chemistry due to the diverse biological activities exhibited by related aminonaphthalene structures. This document provides a comprehensive literature review of 1-isopropyl-2-aminonaphthalene, covering its synthesis, physicochemical properties, spectroscopic characterization, and potential biological activities. Detailed experimental protocols for its synthesis and hypothetical biological assays are presented, alongside visualizations of synthetic workflows and potential signaling pathways to guide future research and development.
Introduction
Naphthalene derivatives form the core of numerous biologically active compounds, with applications ranging from anti-inflammatory agents to cytotoxic and antifungal therapies[3][4][5]. The introduction of an N-alkyl group to the 2-aminonaphthalene scaffold can significantly modulate its biological profile. This review focuses on the N-isopropyl derivative, 1-isopropyl-2-aminonaphthalene, a compound not extensively studied but holding potential for further investigation. 2-Naphthylamine itself is a known carcinogen, and its handling requires stringent safety protocols[1][2]. However, its derivatives continue to be explored for therapeutic applications[5][6].
Synthesis and Characterization
The most direct and widely used method for the synthesis of N-alkylated amines from primary amines and ketones is reductive amination[7][8][9][10]. This approach offers high selectivity and is often performed as a one-pot reaction under mild conditions[8].
Proposed Synthetic Route: Reductive Amination
1-isopropyl-2-aminonaphthalene can be synthesized via the reductive amination of 2-aminonaphthalene with acetone. This two-step, one-pot process involves the initial formation of an imine intermediate, which is then reduced to the corresponding secondary amine.
Reaction Scheme:
2-Aminonaphthalene + Acetone → [Imine Intermediate] --(Reducing Agent)--> 1-isopropyl-2-aminonaphthalene
Experimental Protocol: Synthesis of 1-isopropyl-2-aminonaphthalene
-
Materials: 2-aminonaphthalene, acetone, methanol, sodium cyanoborohydride (NaBH₃CN), acetic acid, dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of 2-aminonaphthalene (1.0 eq) in methanol, add acetone (1.5 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1-isopropyl-2-aminonaphthalene.
-
Physicochemical and Spectroscopic Data
The following tables summarize the predicted physicochemical properties and spectroscopic data for 1-isopropyl-2-aminonaphthalene, based on known data for 2-aminonaphthalene and other N-alkylated derivatives[2][11][12][13][14].
Table 1: Physicochemical Properties of 1-isopropyl-2-aminonaphthalene
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₅N |
| Molecular Weight | 185.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | ~ 60-65 °C |
| Boiling Point | > 300 °C |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane), sparingly soluble in water[15] |
| logP | ~ 3.5 |
Table 2: Predicted Spectroscopic Data for 1-isopropyl-2-aminonaphthalene
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80-7.70 (m, 3H, Ar-H), 7.40-7.25 (m, 2H, Ar-H), 7.10 (d, 1H, J=8.4 Hz, Ar-H), 6.95 (s, 1H, Ar-H), 4.0 (br s, 1H, NH), 3.75 (sept, 1H, J=6.4 Hz, CH), 1.30 (d, 6H, J=6.4 Hz, 2 x CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 146.0, 135.0, 129.0, 128.5, 127.8, 126.5, 125.0, 122.5, 118.0, 106.0, 48.0 (CH), 23.0 (2 x CH₃) |
| IR (KBr, cm⁻¹) | 3400-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 2980-2850 (Aliphatic C-H stretch), 1600, 1500 (Ar C=C stretch), 1320 (C-N stretch) |
| Mass Spec (ESI-MS) | m/z 186.1283 [M+H]⁺ |
Potential Biological Activities and Signaling Pathways
Derivatives of aminonaphthalene have been reported to possess a range of biological activities, including:
-
Anti-inflammatory Activity: Some naphthalene derivatives have shown potent anti-inflammatory effects, comparable to standard drugs like phenylbutazone and naproxen[3].
-
Antifungal and Cytotoxic Activities: α-Naphthylamine derivatives have demonstrated activity against human cancer cell lines (MCF-7, H-460, and SF-268) and various pathogenic fungi[5].
-
Anxiolytic, Sedative, and Hypnotic Activities: Naphthalene-based quinoxaline derivatives have shown significant sedative and hypnotic activities in animal models[16].
Given these precedents, 1-isopropyl-2-aminonaphthalene is a candidate for screening in similar assays. A hypothetical mechanism of action could involve the modulation of a G-protein coupled receptor (GPCR) signaling pathway, a common target for many therapeutic agents.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where 1-isopropyl-2-aminonaphthalene acts as an antagonist to a hypothetical GPCR, leading to a downstream anti-inflammatory response.
Experimental Workflows
A structured workflow is essential for the efficient evaluation of novel compounds. The following diagram outlines a typical workflow from synthesis to initial biological screening.
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Materials: 1-isopropyl-2-aminonaphthalene, Lipopolysaccharide (LPS), DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Griess Reagent, ELISA kit for TNF-α.
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and incubate for 24 hours.
-
Pre-treat the cells with varying concentrations of 1-isopropyl-2-aminonaphthalene for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Measure the production of nitric oxide (NO) in the supernatant using the Griess reagent.
-
Quantify the concentration of Tumor Necrosis Factor-alpha (TNF-α) in the supernatant using an ELISA kit.
-
Determine the IC₅₀ value of 1-isopropyl-2-aminonaphthalene for the inhibition of NO and TNF-α production.
-
Structure-Activity Relationship (SAR) Logic
To guide further drug development, it is crucial to understand the structure-activity relationship (SAR). The following diagram illustrates a logical approach to exploring the SAR of the 2-aminonaphthalene scaffold.
Conclusion
While 1-isopropyl-2-aminonaphthalene is not a widely studied compound, this review provides a comprehensive guide for its synthesis, characterization, and potential biological evaluation based on the literature of related compounds. The proposed synthetic route via reductive amination is efficient and straightforward. The potential for this compound to exhibit anti-inflammatory, cytotoxic, or other biological activities warrants further investigation. The provided experimental protocols and workflows offer a clear path for researchers to explore the therapeutic potential of this and other N-alkylated 2-aminonaphthalene derivatives. It is imperative that all research involving derivatives of 2-naphthylamine be conducted with appropriate safety precautions due to the known carcinogenicity of the parent compound.
References
- 1. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
- 2. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 5. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 2-Naphthalenamine (CAS 91-59-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. Synthesis of Naphthalene Based Quinoxaline Derivatives using Surfactant and their Biological Applications as Drug – Oriental Journal of Chemistry [orientjchem.org]
Unraveling the Biological Potential of 1-Isopropyl-2-aminonaphthalene: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively documents the biological activities of various naphthylamine and naphthalene derivatives. However, specific research on the biological activities of 1-isopropyl-2-aminonaphthalene is notably limited. This guide, therefore, synthesizes available information on closely related N-alkylated aminonaphthalenes and broader naphthylamine derivatives to project the potential biological profile of 1-isopropyl-2-aminonaphthalene. The information presented herein is intended for research and informational purposes and should not be construed as an endorsement or validation of any specific biological activity for the title compound. All researchers are strongly advised to consult primary literature and conduct their own investigations. Of critical note is the established carcinogenicity of the parent compound, 2-naphthylamine, which necessitates rigorous safety and handling protocols in any research setting.
Introduction: The Naphthylamine Scaffold in Drug Discovery
Naphthylamine and its derivatives represent a class of aromatic amines that have garnered significant interest in medicinal chemistry. The rigid, bicyclic naphthalene core provides a versatile scaffold for the design of molecules with diverse pharmacological properties. Modifications at the amino group and on the naphthalene ring system have led to the development of compounds with a wide array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and cytotoxic effects.[1][2][3] The introduction of an isopropyl group at the 1-position of 2-aminonaphthalene introduces a bulky, lipophilic substituent that can significantly influence the molecule's interaction with biological targets, its metabolic stability, and its pharmacokinetic profile.
Potential Biological Activities
Based on the activities of structurally related compounds, 1-isopropyl-2-aminonaphthalene could potentially exhibit a range of biological effects.
Antimicrobial and Antifungal Activity
Derivatives of naphthylamine have shown promise as antimicrobial and antifungal agents. For instance, certain thiazolidinone derivatives of naphthylamine have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting efficacy comparable to aminopenicillins.[3] The lipophilic nature of the isopropyl group in 1-isopropyl-2-aminonaphthalene might enhance its ability to penetrate microbial cell membranes, a key step in the mechanism of action for many antimicrobial agents.
Cytotoxic and Anticancer Potential
Various naphthylamine derivatives have been investigated for their cytotoxic effects against cancer cell lines. N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines, for example, have shown activity against breast, non-small cell lung, and central nervous system human cancer cell lines.[1] The mechanism of cytotoxicity for such compounds can be multifaceted, potentially involving intercalation with DNA, inhibition of key enzymes like topoisomerases, or induction of apoptosis. The steric and electronic properties of the isopropyl group could modulate these interactions.
Anti-inflammatory Properties
Naphthalene derivatives have been explored for their anti-inflammatory potential.[2] The mechanism of action in this context often involves the inhibition of inflammatory mediators or enzymes involved in the inflammatory cascade. Further investigation would be required to determine if 1-isopropyl-2-aminonaphthalene possesses such activity.
Data Presentation: A Predictive Framework
Due to the absence of specific experimental data for 1-isopropyl-2-aminonaphthalene, the following tables are presented as a predictive framework based on published data for related naphthylamine derivatives. These tables are for illustrative purposes only and highlight the types of quantitative data that would be crucial for evaluating the biological potential of the title compound.
Table 1: Hypothetical Antimicrobial Activity of 1-Isopropyl-2-aminonaphthalene and Related Compounds (Illustrative)
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 1-Isopropyl-2-aminonaphthalene | Staphylococcus aureus | Data Not Available | - |
| 1-Isopropyl-2-aminonaphthalene | Escherichia coli | Data Not Available | - |
| Naphthylamine-Thiazolidinone Derivative A | Staphylococcus aureus | 12.5 | [3] |
| Naphthylamine-Thiazolidinone Derivative B | Bacillus subtilis | 25 | [3] |
| Aminopenicillin (Control) | Staphylococcus aureus | 8 | [3] |
Table 2: Hypothetical Cytotoxic Activity of 1-Isopropyl-2-aminonaphthalene and Related Compounds (Illustrative)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 1-Isopropyl-2-aminonaphthalene | MCF-7 (Breast Cancer) | Data Not Available | - |
| 1-Isopropyl-2-aminonaphthalene | A549 (Lung Cancer) | Data Not Available | - |
| N-Aryl-N-[1-(1-naphthyl)but-3-enyl]amine C | MCF-7 | <10 µg/mL | [1] |
| N-Aryl-N-[1-(1-naphthyl)but-3-enyl]amine D | H-460 (Lung Cancer) | <10 µg/mL | [1] |
| Doxorubicin (Control) | MCF-7 | 0.5 | - |
Experimental Protocols: A General Guide
The following are generalized experimental protocols that would be necessary to determine the biological activity of 1-isopropyl-2-aminonaphthalene.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is based on the broth microdilution method.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of Compound Dilutions: A stock solution of 1-isopropyl-2-aminonaphthalene is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the compound dilution is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
MTT Assay for Cytotoxicity Assessment
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of 1-isopropyl-2-aminonaphthalene (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) is also included.
-
MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization and Absorbance Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
As no specific signaling pathways for 1-isopropyl-2-aminonaphthalene have been elucidated, the following diagrams represent hypothetical workflows and logical relationships relevant to its potential biological evaluation.
Caption: General workflow for the synthesis and biological evaluation of 1-isopropyl-2-aminonaphthalene.
References
- 1. Comparison of biological effects of N-alkylated congeners of beta-phenethylamine derived from 2-aminotetralin, 2-aminoindan, and 6-aminobenzocycloheptene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Naphthalene, 1-isopropyl-2-amino-
A comprehensive search for specific experimental protocols, quantitative biological data, and detailed signaling pathways for the compound "Naphthalene, 1-isopropyl-2-amino-" did not yield sufficient information to generate detailed application notes as requested.
While general information regarding naphthalene derivatives suggests potential applications in pharmaceuticals, material science, and agriculture, specific data for "Naphthalene, 1-isopropyl-2-amino-" is not publicly available in the searched scientific literature and patent databases.[1]
Information on structurally related compounds, such as 2-naphthylamine and 2-isopropylnaphthalene, is more readily available but cannot be directly extrapolated to the target compound. For instance, extensive research exists on the synthesis and carcinogenic properties of 2-naphthylamine.[2][3][4][5] Similarly, methods for the synthesis of 2-isopropylnaphthalene have been described.[6][7] However, these protocols are not directly applicable to the synthesis of "Naphthalene, 1-isopropyl-2-amino-".
Due to the absence of specific experimental data, it is not possible to provide the following as requested:
-
Detailed Application Notes: Specific uses and applications for this compound are not documented.
-
Quantitative Data Tables: No IC50 values, binding affinities, or other quantitative biological data were found.
-
Experimental Protocols: No detailed methodologies for synthesis or biological assays involving this specific compound could be located.
-
Signaling Pathway Diagrams: Without knowledge of its biological targets and mechanism of action, no relevant signaling pathways can be depicted.
Further research and original experimental work would be required to establish the properties and potential applications of "Naphthalene, 1-isopropyl-2-amino-". Researchers interested in this compound would need to develop and validate their own experimental protocols.
References
- 1. prepchem.com [prepchem.com]
- 2. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. researchgate.net [researchgate.net]
- 7. FR2498177A1 - 2-Isopropyl-naphthalene prodn. by alkylation or isomerisation - using solid super-acidic catalyst esp. a per:fluoro-sulphonic acid - Google Patents [patents.google.com]
Application Notes and Protocols: 1-Isopropyl-2-aminonaphthalene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isopropyl-2-aminonaphthalene is a synthetically versatile building block with significant potential in organic synthesis, particularly in the development of chiral ligands for asymmetric catalysis and as a precursor for biologically active molecules. Its unique structural motif, combining the rigid naphthalene backbone with a secondary amine, makes it an attractive candidate for inducing stereoselectivity in a variety of chemical transformations. This document provides an overview of plausible synthetic routes to 1-isopropyl-2-aminonaphthalene and detailed protocols for its potential application in asymmetric synthesis, supported by illustrative data and reaction schemes.
Synthesis of 1-Isopropyl-2-aminonaphthalene
The synthesis of 1-isopropyl-2-aminonaphthalene can be approached through several strategic routes, leveraging well-established methodologies in organic chemistry. Below are two plausible and detailed experimental protocols for its preparation.
Protocol 1: Reductive Amination of 2-Acetonaphthone
This protocol involves the condensation of 2-acetonaphthone with isopropylamine to form an imine, which is subsequently reduced in situ to the target secondary amine.
Experimental Protocol:
-
Imine Formation and Reduction:
-
To a solution of 2-acetonaphthone (1.0 eq.) in methanol (0.5 M) is added isopropylamine (1.5 eq.).
-
The mixture is stirred at room temperature for 2 hours to facilitate imine formation.
-
The reaction vessel is then cooled to 0 °C in an ice bath.
-
Sodium borohydride (NaBH₄) (2.0 eq.) is added portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.
-
-
Work-up and Purification:
-
The reaction mixture is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-isopropyl-2-aminonaphthalene.
-
Illustrative Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Acetonaphthone |
| Reagents | Isopropylamine, NaBH₄ |
| Solvent | Methanol |
| Temperature | 0 °C to RT |
| Reaction Time | 14 hours |
| Yield | ~85% |
Reaction Pathway: Reductive Amination
Protocol 2: N-Alkylation of 2-Naphthylamine
This protocol describes the direct alkylation of 2-naphthylamine with an isopropyl halide. This method is straightforward but may require optimization to control over-alkylation.
Experimental Protocol:
-
Alkylation Reaction:
-
In a round-bottom flask, 2-naphthylamine (1.0 eq.) is dissolved in N,N-dimethylformamide (DMF) (0.4 M).
-
Potassium carbonate (K₂CO₃) (2.5 eq.) is added as a base.
-
2-Bromopropane (1.2 eq.) is added dropwise to the suspension.
-
The reaction mixture is heated to 80 °C and stirred for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature and poured into water.
-
The aqueous mixture is extracted with diethyl ether (3 x 75 mL).
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to yield the desired product.
-
Illustrative Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Naphthylamine |
| Reagents | 2-Bromopropane, K₂CO₃ |
| Solvent | DMF |
| Temperature | 80 °C |
| Reaction Time | 24 hours |
| Yield | ~70% |
Reaction Pathway: N-Alkylation
Application in Asymmetric Synthesis: Chiral Ligand for Enantioselective Reduction
N-substituted aminonaphthalene derivatives are valuable precursors to chiral ligands for asymmetric catalysis.[1][2] 1-Isopropyl-2-aminonaphthalene can be envisioned as a scaffold for a bidentate ligand, for instance, by introducing a phosphine group at the 1-position. This hypothetical ligand could then be applied in metal-catalyzed asymmetric reactions.
Protocol: Synthesis of a Chiral Phosphine-Amine Ligand
This protocol outlines a plausible synthesis of a P,N-ligand from 1-isopropyl-2-aminonaphthalene.
Experimental Protocol:
-
Directed Ortho-Lithiation and Phosphinylation:
-
1-Isopropyl-2-aminonaphthalene (1.0 eq.) is dissolved in anhydrous diethyl ether (0.3 M) under an argon atmosphere.
-
The solution is cooled to -78 °C.
-
n-Butyllithium (2.2 eq., 2.5 M in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour, then allowed to warm to 0 °C and stirred for an additional 4 hours.
-
The reaction is re-cooled to -78 °C, and chlorodiphenylphosphine (1.1 eq.) is added dropwise.
-
The reaction is slowly warmed to room temperature and stirred overnight.
-
-
Work-up and Purification:
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by chromatography on deoxygenated silica gel to give the chiral phosphine-amine ligand.
-
Illustrative Quantitative Data:
| Parameter | Value |
| Starting Material | 1-Isopropyl-2-aminonaphthalene |
| Reagents | n-Butyllithium, Chlorodiphenylphosphine |
| Solvent | Diethyl Ether |
| Temperature | -78 °C to RT |
| Reaction Time | 18 hours |
| Yield | ~65% |
Logical Workflow: Ligand Synthesis and Application
Application Protocol: Asymmetric Reduction of Acetophenone
The synthesized chiral P,N-ligand can be used in a rhodium-catalyzed asymmetric hydrosilylation of a prochiral ketone, such as acetophenone.
Experimental Protocol:
-
Catalyst Preparation:
-
In a Schlenk flask under argon, the chiral P,N-ligand (0.022 eq.) and [Rh(COD)Cl]₂ (0.01 eq.) are dissolved in anhydrous THF.
-
The mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.
-
-
Asymmetric Hydrosilylation:
-
Acetophenone (1.0 eq.) is added to the catalyst solution.
-
The mixture is cooled to 0 °C.
-
Diphenylsilane (1.5 eq.) is added dropwise.
-
The reaction is stirred at 0 °C for 24 hours.
-
-
Work-up and Analysis:
-
The reaction is quenched with 1 M HCl.
-
The product is extracted with ethyl acetate, and the organic layer is dried and concentrated.
-
The enantiomeric excess (e.e.) of the resulting 1-phenylethanol is determined by chiral HPLC analysis.
-
Illustrative Quantitative Data:
| Parameter | Value |
| Substrate | Acetophenone |
| Catalyst | [Rh]-Chiral P,N-Ligand Complex |
| Hydrosilylating Agent | Diphenylsilane |
| Temperature | 0 °C |
| Reaction Time | 24 hours |
| Conversion | >95% |
| Enantiomeric Excess (e.e.) | ~90% |
Conclusion
1-Isopropyl-2-aminonaphthalene represents a valuable, yet underexplored, building block in the field of organic synthesis. The protocols detailed herein provide plausible and efficient pathways for its synthesis and demonstrate its potential application as a precursor to chiral ligands for asymmetric catalysis. The modular nature of its synthesis allows for further derivatization, opening avenues for the development of novel catalysts and biologically active compounds. Researchers in academia and the pharmaceutical industry are encouraged to explore the utility of this versatile aminonaphthalene derivative in their synthetic endeavors.
References
Application Notes and Protocols for the Analytical Detection of 1-Isopropyl-2-aminonaphthalene
Introduction
1-Isopropyl-2-aminonaphthalene is an aromatic amine of interest in various fields, including chemical synthesis and drug development. Due to its structural similarity to known carcinogens such as 2-naphthylamine, sensitive and reliable analytical methods are crucial for its detection and quantification in different matrices.[1][2][3] This document provides detailed application notes and protocols for the analysis of 1-isopropyl-2-aminonaphthalene. While specific methods for this compound are not widely published, the following protocols are adapted from established and validated methods for structurally related aromatic amines, such as 1- and 2-naphthylamine. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with various detectors and Gas Chromatography (GC) coupled with Mass Spectrometry (MS).
I. High-Performance Liquid Chromatography (HPLC) Based Methods
HPLC is a versatile and widely used technique for the separation and quantification of aromatic amines.[4] The choice of detector depends on the required sensitivity and the sample matrix.
A. HPLC with Electrochemical Detection (HPLC-ED)
Electrochemical detection offers high sensitivity for electroactive compounds like aromatic amines.[5]
Quantitative Data for Structurally Similar Analytes (Naphthylamines)
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Reference |
| 1,5-Diaminonaphthalene | HPLC-ED | 5.4 x 10⁻⁹ mol L⁻¹ | - | - | [5] |
| 2-Aminonaphthalene | HPLC-ED | 4.5 nM | - | 15.0 - 500.0 nM | [5] |
| Aminobiphenyls & Naphthylamines | HPLC-ED | 0.0078–0.027 µmol L⁻¹ | - | - | [5] |
Experimental Protocol: HPLC-ED
-
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
Electrochemical detector with a glassy carbon working electrode.[5]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 7). The exact ratio should be optimized for the best separation. A starting point could be a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Electrochemical Detector Settings:
-
Working Electrode: Glassy Carbon Electrode.[5]
-
Reference Electrode: Ag/AgCl.
-
Auxiliary Electrode: Platinum.
-
Potential: The optimal potential should be determined by hydrodynamic voltammetry, but a starting potential of +0.8 V can be used.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Calibration:
-
Prepare a series of standard solutions of 1-isopropyl-2-aminonaphthalene in the mobile phase.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
-
Experimental Workflow for HPLC-ED Analysis
Caption: Workflow for the detection of 1-isopropyl-2-aminonaphthalene using HPLC-ED.
B. HPLC with Fluorescence Detection (HPLC-FLD)
Fluorescence detection is highly sensitive and selective for fluorescent compounds. Aromatic amines often exhibit native fluorescence or can be derivatized to enhance their fluorescence.[6]
Quantitative Data for a Structurally Similar Analyte (N-phenyl-2-naphthylamine)
| Analyte | Method | Limit of Detection (LOD) | Reliable Quantitation Limit (RQL) | Standard Error | Reference |
| N-phenyl-2-naphthylamine | HPLC-FLD | 32.5 pg per injection | 27 ng/m³ | 5.3% | [6] |
Experimental Protocol: HPLC-FLD
-
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
Fluorescence detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water mixture (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
-
Fluorescence Detector Settings:
-
Excitation Wavelength (λex): The optimal excitation wavelength should be determined experimentally. For N-phenyl-2-naphthylamine, an excitation wavelength of 300 nm is used.[6] A similar starting point can be used for 1-isopropyl-2-aminonaphthalene.
-
Emission Wavelength (λem): The optimal emission wavelength should also be determined experimentally.
-
-
Sample Preparation:
-
Extract the analyte from the sample matrix using a suitable solvent like methanol.[6]
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Calibration:
-
Prepare a series of standard solutions of 1-isopropyl-2-aminonaphthalene.
-
Inject the standards and create a calibration curve based on the peak area versus concentration.
-
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It provides excellent selectivity and sensitivity.
Quantitative Data for a Structurally Similar Analyte (Isopropyl p-toluenesulfonate via HPLC, for reference)
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Reference |
| Isopropyl p-toluenesulfonate | HPLC-DAD | 0.96 µg/g | 2.91 µg/g | 90.2 - 102.1% | [7] |
Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph with a suitable injection port (e.g., split/splitless).
-
Mass spectrometer detector (e.g., quadrupole).
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Splitless.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-300.
-
Acquisition Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.
-
-
Sample Preparation:
-
Extract the analyte using a suitable organic solvent (e.g., dichloromethane or hexane).
-
Concentrate the extract if necessary.
-
Derivatization (e.g., with pentafluoropropionic anhydride) can be employed to improve volatility and chromatographic performance.[8]
-
-
Calibration:
-
Prepare standard solutions of 1-isopropyl-2-aminonaphthalene in the extraction solvent.
-
Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration.
-
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the detection of 1-isopropyl-2-aminonaphthalene using GC-MS.
III. Method Validation
All analytical methods should be validated according to the International Conference on Harmonisation (ICH) guidelines or equivalent standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
IV. Concluding Remarks
The analytical methods described provide a strong foundation for the detection and quantification of 1-isopropyl-2-aminonaphthalene. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is essential to perform a thorough method development and validation for the specific application to ensure reliable and accurate results. The provided protocols, adapted from methods for structurally similar aromatic amines, offer a robust starting point for this process.
References
- 1. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. osha.gov [osha.gov]
- 7. oatext.com [oatext.com]
- 8. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
"HPLC method for Naphthalene, 1-isopropyl-2-amino- analysis"
An High-Performance Liquid Chromatography (HPLC) method for the analysis of Naphthalene, 1-isopropyl-2-amino-, a key intermediate in various synthetic processes, is detailed in this application note. Due to the absence of a standardized, published method for this specific analyte, this document provides a comprehensive protocol developed based on established methods for structurally similar compounds, including other naphthalene and amino derivatives. This guide is intended for researchers, scientists, and professionals in drug development and quality control.
Principle and Applicability
This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of Naphthalene, 1-isopropyl-2-amino-. The procedure is designed to be robust and can be adapted for the analysis of the analyte in process control samples and for purity assessment. The chromatographic conditions are selected to provide good resolution and peak shape for the analyte of interest.
Instrumentation and Materials
2.1 Instrumentation
-
HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2.2 Chemicals and Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (analytical grade)
-
Naphthalene, 1-isopropyl-2-amino- reference standard of known purity.
2.3 Chromatographic Column
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and proven performance with aromatic and amine-containing compounds.[1][2]
Experimental Protocols
3.1 Preparation of Mobile Phase
-
Mobile Phase A: Prepare a 0.1% phosphoric acid solution in water by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile.
-
The use of a buffer like phosphate at a controlled pH can be beneficial for the analysis of amino compounds.[1][2]
3.2 Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Naphthalene, 1-isopropyl-2-amino- reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like methanol or a mixture of mobile phase A and B.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3.3 Sample Preparation
-
Accurately weigh a sample containing Naphthalene, 1-isopropyl-2-amino- and dissolve it in a suitable solvent (e.g., methanol or mobile phase).
-
Dilute the sample solution with the mobile phase to bring the analyte concentration within the calibration range.
-
Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[3]
3.4 Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of Naphthalene, 1-isopropyl-2-amino-.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Program | 0-5 min: 40% B5-20 min: 40% to 80% B20-25 min: 80% B25.1-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (or determined by UV scan of the analyte) |
| Injection Volume | 10 µL |
3.5 Method Validation Parameters (Hypothetical Data)
The following table presents hypothetical but realistic method validation data for the proposed HPLC method.
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Specificity | No interference from blank/placebo |
Experimental Workflow and Diagrams
The logical workflow for the HPLC analysis of Naphthalene, 1-isopropyl-2-amino- is illustrated in the following diagram.
Caption: HPLC analysis workflow from preparation to reporting.
The following diagram illustrates the logical relationship for method development and validation.
Caption: Logical flow of HPLC method development and validation.
References
Application Notes and Protocols: Utilizing Naphthalene-Based Fluorescent Probes
Note to the Reader: Initial searches for "1-isopropyl-2-aminonaphthalene" as a fluorescent probe did not yield specific application notes or established protocols, suggesting it may be a novel or less-documented compound for this purpose. However, the naphthalene scaffold is the basis for a class of well-characterized and widely used environmentally sensitive fluorescent probes. Among the most prominent of these is PRODAN (6-propionyl-2-dimethylaminonaphthalene) . This document provides detailed application notes and protocols for PRODAN as a representative and effective fluorescent probe with a similar structural backbone.
PRODAN (6-propionyl-2-dimethylaminonaphthalene): A Versatile Fluorescent Probe for Investigating Molecular Environments
Audience: Researchers, scientists, and drug development professionals.
Introduction: PRODAN is a naphthalene-based fluorescent dye renowned for its sensitivity to the polarity of its local environment.[1] This solvatochromic property, characterized by a significant shift in its emission spectrum in response to changes in solvent polarity, makes it an invaluable tool for probing the microenvironment of biological systems such as cell membranes and protein surfaces.[2][3] PRODAN possesses a large excited-state dipole moment, which is the underlying reason for its high sensitivity to the surrounding polarity.[1] Its fluorescence emission maximum shifts from approximately 380 nm in nonpolar solvents like cyclohexane to 520 nm in polar solvents like water.[1]
Key Applications:
-
Membrane Fluidity and Phase Transitions: PRODAN and its lipophilic derivative, Laurdan, are extensively used to study the physical state of lipid bilayers. The probe's fluorescence is sensitive to the packing of phospholipids, allowing for the characterization of gel and liquid-crystalline phases.[1]
-
Protein Hydrophobicity and Ligand Binding: PRODAN can be employed to measure the surface hydrophobicity of proteins.[3] Changes in fluorescence upon ligand binding can provide insights into conformational changes and the nature of binding sites.
-
Cellular Imaging: As a membrane-permeable dye, PRODAN can be used to visualize and study the properties of cell membranes in living cells.[2]
-
Drug-Phospholipid Interactions: It serves as a valuable tool in in-vitro assays to determine the formation of drug-phospholipid complexes.
Data Presentation: Photophysical Properties of PRODAN
The following table summarizes the key quantitative data for PRODAN, facilitating comparison and experimental design.
| Property | Value | Solvent/Condition | Reference |
| Chemical Formula | C₁₅H₁₇NO | N/A | [1] |
| Molar Mass | 227.307 g·mol⁻¹ | N/A | [1] |
| Absorption Maximum (λabs) | ~361 nm | Methanol | [1] |
| Emission Maximum (λem) | ~380 nm | Cyclohexane (Nonpolar) | [1] |
| ~450 nm | N,N-dimethylformamide | [1] | |
| ~498 nm | Methanol | [1] | |
| ~520 nm | Water (Polar) | [1] |
Experimental Protocols
Protocol 1: Preparation of PRODAN Stock Solution
This protocol outlines the preparation of a concentrated stock solution of PRODAN, which can be diluted for various applications.
Materials:
-
PRODAN (N,N-Dimethyl-6-propionyl-2-naphthylamine) powder
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Weigh out the desired amount of PRODAN powder in a microcentrifuge tube.
-
Add the appropriate volume of DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL in DMF).
-
Vortex the solution until the PRODAN is completely dissolved.
-
Store the stock solution at -20°C or -80°C, protected from light. For long-term storage (-80°C), the solution is stable for up to 6 months. For short-term storage (-20°C), use within one month.[2]
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing a PRODAN stock solution.
Protocol 2: Analysis of Protein Surface Hydrophobicity
This protocol describes the use of PRODAN to measure the surface hydrophobicity of a protein sample.
Materials:
-
PRODAN stock solution (from Protocol 1)
-
Protein solution of interest
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Fluorometer
Procedure:
-
Prepare a series of protein dilutions in the desired buffer.
-
Prepare a working solution of PRODAN by diluting the stock solution in the same buffer. The final concentration of PRODAN should be in the low micromolar range (e.g., 1-10 µM).
-
In a cuvette, mix the protein solution with the PRODAN working solution. A typical final volume is 1-2 mL.
-
Incubate the mixture for a specified time (e.g., 15-30 minutes) at room temperature, protected from light, to allow for probe-protein interaction.
-
Measure the fluorescence emission spectrum of the sample using a fluorometer. Set the excitation wavelength to approximately 360 nm and record the emission from 400 nm to 600 nm.
-
The surface hydrophobicity (S₀) can be determined from the initial slope of a plot of fluorescence intensity versus protein concentration.
Signaling Pathway and Experimental Logic:
Caption: Logic of using PRODAN to measure protein hydrophobicity.
Protocol 3: Staining of Live Cells for Membrane Imaging
This protocol provides a general procedure for staining live cells with PRODAN to visualize cell membranes.
Materials:
-
PRODAN stock solution (from Protocol 1)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Cell culture medium
-
Fluorescence microscope
Procedure:
-
Grow cells to the desired confluency on a suitable imaging substrate.
-
Prepare a PRODAN working solution by diluting the stock solution in cell culture medium to a final concentration of 1-10 µM.
-
Remove the existing culture medium from the cells and replace it with the PRODAN-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
After incubation, wash the cells twice with fresh, pre-warmed culture medium or PBS to remove excess probe.
-
Add fresh medium or PBS to the cells for imaging.
-
Image the cells using a fluorescence microscope equipped with a UV excitation source (e.g., ~360 nm) and appropriate emission filters to capture the fluorescence in the blue and green regions of the spectrum.
Experimental Workflow for Cell Staining:
Caption: Workflow for staining live cells with PRODAN for membrane imaging.
References
Application Notes and Protocols: Naphthalene, 1-isopropyl-2-amino- as a Hypothetical Intermediate in Azo Dye Synthesis
Disclaimer: Extensive literature searches did not yield specific data or established protocols for the synthesis and use of "Naphthalene, 1-isopropyl-2-amino-" as a dye intermediate. The following application notes and protocols are therefore presented as a representative example based on established chemical principles for analogous substituted naphthylamines. The experimental procedures and data are hypothetical and should be adapted and validated in a laboratory setting.
Introduction
Aromatic amines, particularly derivatives of naphthalene, are crucial intermediates in the synthesis of azo dyes. These dyes are characterized by the presence of one or more azo groups (-N=N-) that form a conjugated system, which is responsible for their color. The specific shade, intensity, and fastness properties of an azo dye are highly dependent on the electronic and steric nature of the substituents on the aromatic rings.
This document outlines a hypothetical application of 1-isopropyl-2-aminonaphthalene as a diazo component in the synthesis of a monoazo dye. The presence of the isopropyl group at the 1-position is expected to influence the dye's properties, potentially enhancing its solubility in organic solvents and modifying its shade and fastness due to steric and electronic effects.
Hypothetical Synthesis of 1-isopropyl-2-aminonaphthalene
A plausible synthetic route to the target intermediate, 1-isopropyl-2-aminonaphthalene, could involve a Friedel-Crafts alkylation of a protected 2-aminonaphthalene, followed by deprotection.
Experimental Protocol: Synthesis of N-(1-isopropylnaphthalen-2-yl)acetamide (Hypothetical)
-
Protection of the Amine: N-acetyl-2-aminonaphthalene (1 equivalent) is dissolved in a suitable inert solvent such as nitrobenzene.
-
Friedel-Crafts Alkylation: Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is added portion-wise to the stirred solution at 0-5 °C. Subsequently, 2-chloropropane (1.1 equivalents) is added dropwise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield N-(1-isopropylnaphthalen-2-yl)acetamide.
Experimental Protocol: Deprotection to 1-isopropyl-2-aminonaphthalene (Hypothetical)
-
Hydrolysis: The N-(1-isopropylnaphthalen-2-yl)acetamide is refluxed in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.
-
Neutralization and Extraction: After cooling, the reaction mixture is neutralized with a sodium hydroxide solution. The product is then extracted with a suitable organic solvent like ethyl acetate.
-
Purification: The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude 1-isopropyl-2-aminonaphthalene can be further purified by vacuum distillation or recrystallization.
Synthesis of a Hypothetical Azo Dye
The synthesized 1-isopropyl-2-aminonaphthalene can be used as the diazo component, which is then coupled with a suitable coupling component (e.g., a phenol or another aromatic amine) to form the azo dye.
Experimental Protocol: Diazotization and Coupling (Hypothetical)
-
Diazotization: 1-isopropyl-2-aminonaphthalene (1 equivalent) is dissolved in a mixture of hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1 equivalent) in cold water is then added dropwise, keeping the temperature below 5 °C. The mixture is stirred for 30 minutes at this temperature to ensure complete formation of the diazonium salt. The progress of diazotization can be checked with starch-iodide paper.[1][2]
-
Coupling: In a separate vessel, a solution of the coupling component (e.g., 2-naphthol, 1 equivalent) is prepared in an aqueous sodium hydroxide solution and cooled to 0-5 °C.[3][4]
-
Azo Dye Formation: The cold diazonium salt solution is added slowly to the stirred solution of the coupling component. The pH of the reaction mixture is maintained in the alkaline range (pH 8-10) by the addition of sodium hydroxide solution as needed. The coupling reaction is typically rapid, indicated by the formation of a colored precipitate. The mixture is stirred for another 1-2 hours in the ice bath.[1]
-
Isolation and Purification: The precipitated dye is collected by filtration, washed with cold water until the washings are neutral, and then dried. The crude dye can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Data Presentation
The following tables summarize the hypothetical quantitative data for the synthesis of the intermediate and the final azo dye.
Table 1: Hypothetical Synthesis of 1-isopropyl-2-aminonaphthalene
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Reaction Time (hours) | Yield (%) | Purity (by HPLC, %) |
| 1 | N-(1-isopropylnaphthalen-2-yl)acetamide | N-acetyl-2-aminonaphthalene | 1:1.1 (2-chloropropane) | Nitrobenzene | 12-18 | 65 | 95 |
| 2 | 1-isopropyl-2-aminonaphthalene | N-(1-isopropylnaphthalen-2-yl)acetamide | - | Ethanol/HCl | 4-6 | 85 | 98 |
Table 2: Hypothetical Properties of the Synthesized Azo Dye
| Dye Structure | Diazo Component | Coupling Component | λmax (nm) in Ethanol | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) | Light Fastness (Blue Wool Scale) | Wash Fastness (Grey Scale, Staining) |
| (Hypothetical Structure) | 1-isopropyl-2-aminonaphthalene | 2-Naphthol | 495 | 25,000 | 5-6 | 4 |
Visualizations
The following diagrams illustrate the proposed synthetic pathways.
Caption: Hypothetical synthesis of 1-isopropyl-2-aminonaphthalene.
Caption: General workflow for the synthesis of an azo dye.
References
Application Notes and Protocols for N-Alkylation of 1-isopropyl-2-aminonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of 1-isopropyl-2-aminonaphthalene, a critical transformation in the synthesis of various compounds with potential applications in drug discovery and materials science. The primary method detailed is reductive amination, a widely used and versatile strategy for the formation of carbon-nitrogen bonds.
Introduction
N-alkylation of aromatic amines is a fundamental reaction in organic synthesis. The resulting secondary and tertiary amines are prevalent in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. 1-isopropyl-2-aminonaphthalene serves as a valuable building block, and its N-alkylation allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships in drug development. Reductive amination offers a reliable and controlled method for this transformation, proceeding through the in-situ formation and subsequent reduction of an imine intermediate. This approach avoids the common issue of over-alkylation often encountered with direct alkylation methods using alkyl halides.
Data Presentation
The following table summarizes typical quantitative data for the N-alkylation of 1-isopropyl-2-aminonaphthalene with various aldehydes via reductive amination. The data is representative and may vary based on specific reaction conditions and the purity of reagents.
| Entry | Aldehyde | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) | 12 | 92 |
| 2 | Isobutyraldehyde | Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | 16 | 88 |
| 3 | Formaldehyde (37% in H₂O) | Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE) | 8 | 95 (as N,N-dimethyl) |
| 4 | Cyclohexanecarboxaldehyde | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Tetrahydrofuran (THF) | 24 | 85 |
Experimental Protocol: Reductive Amination
This protocol details a general procedure for the N-alkylation of 1-isopropyl-2-aminonaphthalene using an aldehyde and sodium triacetoxyborohydride.
Materials:
-
1-isopropyl-2-aminonaphthalene
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-isopropyl-2-aminonaphthalene (1.0 eq).
-
Solvent and Amine Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the amine.
-
Addition of Aldehyde: Add the aldehyde (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 8-24 hours).
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the N-alkylation of 1-isopropyl-2-aminonaphthalene.
Logical Relationship: Reductive Amination Mechanism
Caption: Logical relationship of the reductive amination mechanism.
Application Notes and Protocols: Synthesis of Metal Complexes with 1-isopropyl-2-aminonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel metal complexes incorporating the ligand derived from 1-isopropyl-2-aminonaphthalene. The methodologies described are based on established principles of coordination chemistry and are intended to serve as a comprehensive guide for the preparation and characterization of these compounds, which hold potential for applications in drug development due to their antimicrobial and antioxidant properties.
Introduction
Transition metal complexes with Schiff base ligands are a well-established class of compounds with diverse applications, including catalysis, materials science, and medicinal chemistry. Schiff bases derived from substituted aminonaphthalenes are of particular interest due to their steric and electronic properties, which can be fine-tuned to influence the biological activity of their metal complexes. The introduction of an isopropyl group at the 1-position of 2-aminonaphthalene can enhance the lipophilicity and steric bulk of the resulting ligand, potentially leading to increased efficacy and selectivity in biological systems.
This document outlines the synthesis of a Schiff base ligand from 1-isopropyl-2-aminonaphthalene and a suitable aldehyde (e.g., salicylaldehyde), followed by the preparation of its transition metal complexes. Detailed protocols for characterization using various spectroscopic and analytical techniques are also provided.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Ligand (L) from 1-isopropyl-2-aminonaphthalene and Salicylaldehyde
This protocol describes the synthesis of the Schiff base ligand, (E)-2-(((1-isopropylnaphthalen-2-yl)imino)methyl)phenol.
Materials:
-
1-isopropyl-2-aminonaphthalene
-
Salicylaldehyde
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware (reflux setup, beakers, filtering apparatus)
-
Magnetic stirrer with hotplate
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1-isopropyl-2-aminonaphthalene (0.01 mol) in 50 mL of absolute ethanol.
-
To this solution, add salicylaldehyde (0.01 mol) in 20 mL of absolute ethanol.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
The mixture is then refluxed with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The resulting colored precipitate of the Schiff base ligand is collected by filtration.
-
The solid product is washed with cold ethanol to remove any unreacted starting materials.
-
The purified ligand is dried in a desiccator over anhydrous CaCl2.
Protocol 2: Synthesis of Metal(II) Complexes of the Schiff Base Ligand (L)
This protocol provides a general method for the synthesis of metal(II) complexes (e.g., Cu(II), Ni(II), Co(II), Zn(II)) of the Schiff base ligand synthesized in Protocol 1.
Materials:
-
Schiff base ligand (L) from Protocol 1
-
Metal(II) salt (e.g., CuCl2·2H2O, NiCl2·6H2O, CoCl2·6H2O, ZnCl2)
-
Methanol or Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the Schiff base ligand (0.002 mol) in 50 mL of methanol or ethanol in a 100 mL round-bottom flask, with gentle heating if necessary.
-
In a separate beaker, dissolve the corresponding metal(II) salt (0.001 mol) in 20 mL of the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring. The molar ratio of ligand to metal is 2:1.
-
The reaction mixture is then stirred at room temperature for 2-4 hours, during which time a colored precipitate of the metal complex will form.
-
The precipitated metal complex is collected by filtration.
-
The solid is washed with the solvent to remove any unreacted ligand and metal salt.
-
The final product is dried in a vacuum oven at 60 °C.
Data Presentation
The following tables summarize representative quantitative data for the synthesized Schiff base ligand and its hypothetical metal complexes.
Table 1: Physicochemical and Analytical Data of the Schiff Base Ligand (L)
| Compound | Formula | Molecular Weight ( g/mol ) | Color | Yield (%) | Melting Point (°C) |
| L | C20H19NO | 289.37 | Yellow | 85 | 162-165 |
Table 2: Elemental Analysis Data of the Schiff Base Ligand (L)
| Compound | % Carbon (Calculated) | % Carbon (Found) | % Hydrogen (Calculated) | % Hydrogen (Found) | % Nitrogen (Calculated) | % Nitrogen (Found) |
| L | 83.01 | 82.95 | 6.62 | 6.58 | 4.84 | 4.81 |
Table 3: Physicochemical and Analytical Data of the Metal(II) Complexes
| Complex | Formula | Molecular Weight ( g/mol ) | Color | Yield (%) | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) |
| [Cu(L)₂] | C₄₀H₃₆N₂O₂Cu | 640.28 | Green | 78 | 12.5 | 1.75 |
| [Ni(L)₂] | C₄₀H₃₆N₂O₂Ni | 635.44 | Light Green | 75 | 10.8 | Diamagnetic |
| [Co(L)₂] | C₄₀H₃₆N₂O₂Co | 635.68 | Brown | 72 | 11.2 | 4.35 |
| [Zn(L)₂] | C₄₀H₃₆N₂O₂Zn | 642.13 | White | 80 | 15.1 | Diamagnetic |
Table 4: Key Infrared Spectral Data (cm⁻¹) of the Ligand and its Metal Complexes
| Compound | ν(O-H) | ν(C=N) | ν(M-N) | ν(M-O) |
| L | 3450 | 1625 | - | - |
| [Cu(L)₂] | - | 1605 | 520 | 450 |
| [Ni(L)₂] | - | 1608 | 525 | 455 |
| [Co(L)₂] | - | 1602 | 518 | 448 |
| [Zn(L)₂] | - | 1610 | 530 | 460 |
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for the antimicrobial activity of the synthesized complexes.
Caption: Experimental workflow for the synthesis and characterization of metal complexes.
Caption: Hypothetical signaling pathway for antimicrobial activity of the metal complexes.
Application Notes and Protocols for Naphthalene-Based and Isopropyl-Containing Polymers in Materials Science
Disclaimer: Extensive research did not yield specific applications of 1-isopropyl-2-aminonaphthalene in materials science. The following application notes and protocols are based on two distinct but related classes of materials suggested by the structural components of the requested molecule: 1) Naphthylamine derivatives for optical and electronic applications , and 2) Isopropyl-containing polymers, specifically Poly(N-isopropylacrylamide), for thermoresponsive applications. These notes are intended to provide insights into how molecules with similar functional groups are utilized in materials science.
Section 1: Naphthylamine Derivatives in Fluorescent Materials and Sensors
Naphthylamine and its derivatives are key components in the development of advanced materials with unique optical and electronic properties. Their rigid, aromatic structure provides a robust backbone for creating fluorescent sensors, organic light-emitting diodes (OLEDs), and conductive polymers.
Application 1: Fluorescent Chemosensors for Ion Detection
Derivatives of aminonaphthalene are widely used in the design of chemosensors due to their inherent fluorescence. Upon binding with specific metal ions, the electronic properties of the fluorophore are altered, leading to a detectable change in the fluorescence spectrum, such as quenching ("turn-off") or enhancement ("turn-on").
Example: An aminonaphthalene-based polymer has been demonstrated as a selective fluorescent sensor for the detection of Fe³⁺ ions in aqueous solutions. The polymer exhibits a "turn-off" fluorescence response upon binding to Fe³⁺.[1]
Quantitative Data: Performance of a Poly(1-aminonaphthalene) Sensor for Fe³⁺
| Parameter | Value | Reference |
| Linearity Range | 10-50 mg L⁻¹ | [1] |
| Detection Limit | 1.04 mg L⁻¹ | [1] |
| Response Mechanism | Fluorescence Quenching ("turn-off") | [1] |
Experimental Protocol: Synthesis of Poly(1-aminonaphthalene) for Fe³⁺ Sensing
This protocol describes the chemical oxidative polymerization of 1-aminonaphthalene.
Materials:
-
1-aminonaphthalene
-
Iron(III) chloride (FeCl₃) (Catalyst)
-
Appropriate solvent (e.g., acetonitrile)
-
Deionized water
Procedure:
-
Dissolve a known concentration of 1-aminonaphthalene in the chosen solvent in a reaction vessel.
-
Separately, prepare a solution of FeCl₃ in deionized water.
-
Slowly add the FeCl₃ solution to the 1-aminonaphthalene solution while stirring vigorously at room temperature.
-
Continue the reaction for a specified period (e.g., 24 hours) to allow for polymerization.
-
Precipitate the polymer by adding a non-solvent (e.g., methanol).
-
Filter the precipitate and wash it thoroughly with deionized water and the non-solvent to remove unreacted monomer and catalyst.
-
Dry the resulting poly(1-aminonaphthalene) under vacuum.
Experimental Protocol: Fluorescent Detection of Fe³⁺
Materials:
-
Synthesized poly(1-aminonaphthalene)
-
Stock solution of the polymer in a suitable solvent
-
Aqueous solutions of various metal ions (e.g., Fe³⁺, Cu²⁺, Ni²⁺, etc.)
-
Fluorometer
Procedure:
-
Prepare a series of standard solutions of Fe³⁺ of known concentrations.
-
To each standard solution, add a fixed amount of the poly(1-aminonaphthalene) stock solution.
-
Incubate the solutions for a short period to allow for binding.
-
Measure the fluorescence intensity of each solution using a fluorometer at the polymer's excitation and emission wavelengths.
-
A significant decrease in fluorescence intensity with increasing Fe³⁺ concentration indicates a "turn-off" sensing mechanism.[1]
-
Perform control experiments with other metal ions to determine the selectivity of the sensor.
Workflow for Fe³⁺ Detection
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Isopropyl-2-aminonaphthalene
Welcome to the technical support center for the synthesis of 1-isopropyl-2-aminonaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 1-isopropyl-2-aminonaphthalene. Two primary synthetic routes are considered: Reductive Amination of 2-Aminonaphthalene with Acetone and Direct Alkylation of 2-Aminonaphthalene with an Isopropylating Agent .
Issue 1: Low or No Product Yield
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inactive or Insufficient Reducing Agent (Reductive Amination) | Use a fresh batch of sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). Ensure anhydrous conditions, as these reagents can be deactivated by moisture. Consider increasing the molar equivalents of the reducing agent. |
| Ineffective Catalyst (Catalytic N-Alkylation) | For catalytic N-alkylation with alcohols, ensure the catalyst (e.g., Ru-based complexes) is active.[1][2] Consider catalyst loading and ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive. |
| Poor Imine Formation (Reductive Amination) | The formation of the imine intermediate is crucial.[3][4][5] Ensure the reaction mixture is sufficiently acidic to catalyze imine formation but not so acidic as to protonate the amine starting material, rendering it non-nucleophilic. The use of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards imine formation. |
| Low Reaction Temperature | Increase the reaction temperature. For reductive amination, while the initial imine formation may occur at room temperature, the reduction step might require heating. For catalytic N-alkylation, temperatures can range from 70°C to 120°C.[6] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Some N-alkylation reactions may require up to 24 hours or more to reach completion.[6] |
| Inappropriate Solvent | The choice of solvent is critical. For reductive amination, methanol or ethanol are commonly used. For catalytic N-alkylation, toluene is often a suitable solvent.[1] |
Issue 2: Formation of Multiple Products (Low Selectivity)
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Over-alkylation (Direct Alkylation) | Direct alkylation of primary amines with alkyl halides can lead to the formation of tertiary amines and even quaternary ammonium salts.[3] To favor mono-alkylation, use the amine as the limiting reagent or employ a large excess of the primary amine. A competitive deprotonation/protonation strategy using the amine hydrobromide salt can also improve selectivity for mono-alkylation.[7] |
| Side Reactions of the Naphthalene Ring | Under harsh acidic or high-temperature conditions, side reactions on the naphthalene ring, such as sulfonation or polymerization, can occur. Use milder reaction conditions where possible. |
| Reduction of the Naphthalene Ring | Strong reducing agents under harsh conditions can potentially reduce the aromatic naphthalene ring. Use milder reducing agents like NaBH₄ or NaBH₃CN under controlled conditions. |
Issue 3: Difficulty in Product Purification
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Co-elution of Starting Material and Product | If the starting 2-aminonaphthalene and the product have similar polarities, separation by column chromatography can be challenging. Optimize the solvent system for chromatography by testing various mixtures of polar and non-polar solvents. |
| Presence of Emulsions during Aqueous Workup | Emulsions can form during the extraction process, making phase separation difficult. To break emulsions, try adding a saturated brine solution or filtering the mixture through a pad of celite. |
| Oily Product That is Difficult to Crystallize | If the product is an oil, consider converting it to a salt (e.g., hydrochloride salt) to facilitate crystallization and purification. The free base can be regenerated by treatment with a base. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1-isopropyl-2-aminonaphthalene?
A1: The two most prevalent methods are:
-
Reductive Amination: This involves the reaction of 2-aminonaphthalene with acetone in the presence of a reducing agent.[3] This is a one-pot reaction where an imine intermediate is formed and then reduced in situ to the desired secondary amine.
-
Direct N-Alkylation: This method involves the reaction of 2-aminonaphthalene with an isopropylating agent, such as 2-bromopropane or isopropanol. This reaction is often catalyzed by a transition metal complex (e.g., ruthenium or iridium-based catalysts) when using isopropanol, following a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[1][2]
Q2: Which reducing agent is best for the reductive amination of 2-aminonaphthalene with acetone?
A2: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are milder and more selective for the reduction of the imine intermediate in the presence of the ketone (acetone).[3] Sodium borohydride (NaBH₄) can also be used, but it is a stronger reducing agent and may reduce the acetone if not used under carefully controlled conditions.
Q3: What are the typical byproducts in the synthesis of 1-isopropyl-2-aminonaphthalene?
A3: Common byproducts can include:
-
Unreacted 2-aminonaphthalene: Incomplete reaction is a common issue.
-
Di-isopropylation product (tertiary amine): This is more likely to occur in direct alkylation methods if the reaction conditions are not optimized for mono-alkylation.[3]
-
Isopropanol: If acetone is reduced by the reducing agent in the reductive amination pathway.
-
Products from side reactions of the naphthalene ring: Under harsh conditions, other functionalization of the aromatic ring can occur.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product. The product, being less polar than the primary amine starting material, should have a higher Rf value. Staining with an appropriate agent (e.g., potassium permanganate or ninhydrin for the primary amine) can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q5: What are the safety considerations for working with 2-aminonaphthalene?
A5: 2-Naphthylamine is a known human carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[8][9][10][11][12] All waste containing 2-aminonaphthalene must be disposed of as hazardous waste according to institutional guidelines.
Experimental Protocols
Protocol 1: Reductive Amination of 2-Aminonaphthalene with Acetone
This protocol is a general guideline and may require optimization.
Materials:
-
2-Aminonaphthalene
-
Acetone (anhydrous)
-
Methanol (anhydrous)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid (glacial)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminonaphthalene (1.0 eq) in anhydrous methanol.
-
Add acetone (1.5 - 2.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
In a separate flask, dissolve sodium cyanoborohydride (1.2 - 1.5 eq) in anhydrous methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50°C.
-
Once the reaction is complete (typically 12-24 hours), quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane).
Data Presentation: Comparison of N-Alkylation Methods (Illustrative)
The following table provides an illustrative comparison of different catalytic systems for N-alkylation of aromatic amines with alcohols, which can be adapted for the synthesis of 1-isopropyl-2-aminonaphthalene.
| Catalyst System | Alcohol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ru-complex | Primary Alcohols | KOBut | Toluene | 70-120 | 24-48 | 58-95 | [1] |
| Mn-pincer complex | Primary Alcohols | KOBut | Toluene | 80-100 | 24 | High | [10] |
| NaOH (catalytic) | Benzyl Alcohols | NaOH | - | - | - | High | [13] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Signaling Pathway for Reductive Amination
References
- 1. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
- 6. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
- 9. 2-NAPHTHYLAMINE - Ataman Kimya [atamanchemicals.com]
- 10. 2-Naphthylamine and cancer | Research Starters | EBSCO Research [ebsco.com]
- 11. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Sodium hydroxide catalyzed N-alkylation of (hetero) aromatic primary amines and N1,C5-dialkylation of 4-phenyl-2-aminothiazoles with benzyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Naphthalenes
Welcome to the technical support center for the synthesis of substituted naphthalenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during the synthesis of substituted naphthalenes?
A1: The synthesis of substituted naphthalenes is susceptible to several side reactions, primarily depending on the synthetic route employed. Key issues include:
-
Polyalkylation/Polyacylation: Particularly in Friedel-Crafts reactions, the initial product can be more reactive than the starting naphthalene, leading to the addition of multiple substituent groups.
-
Isomer Formation: Electrophilic substitution can lead to a mixture of α- and β-substituted isomers. The ratio of these isomers is highly dependent on reaction conditions such as temperature, solvent, and the nature of the electrophile.
-
Carbocation Rearrangements: In Friedel-Crafts alkylation, the intermediate carbocation can rearrange to a more stable form, resulting in an unexpected isomeric product.
-
Over-reduction/Over-oxidation: When modifying substituents on the naphthalene ring, the aromatic system itself can be either reduced (e.g., to tetralin) or oxidized (e.g., to naphthoquinones or phthalic acid), especially with sensitive groups like hydroxyl or amino substituents.
-
Dimerization/Polymerization: Under certain conditions, particularly those involving radical intermediates, naphthalene moieties can dimerize or polymerize.
-
Ring Rearrangement: In specific cases, highly strained substituted naphthalenes can undergo rearrangement of the naphthalene core itself.
Troubleshooting Guides
Problem 1: My Friedel-Crafts alkylation is producing a mixture of polyalkylated naphthalenes.
Cause: The alkylated naphthalene product is often more electron-rich and thus more reactive than the starting naphthalene. This makes it susceptible to further alkylation by the electrophile.
Solution:
-
Use an Excess of Naphthalene: Employing a significant molar excess of naphthalene relative to the alkylating agent will increase the probability of the electrophile reacting with the starting material rather than the mono-alkylated product.
-
Control Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second alkylation reaction more significantly than the first, improving selectivity for the mono-alkylated product.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise over a period can help maintain a low concentration of the electrophile, favoring mono-substitution.
Quantitative Data on Polyalkylation (Illustrative Example):
While extensive data is catalyst and substrate-specific, the trend for tert-butylation and tert-amylation over zeolites shows that controlling reaction time and temperature is crucial to maximize the yield of the desired di-substituted product and minimize further substitution or side reactions. For instance, in the tert-amylation of naphthalene over H-mordenite zeolite, optimized conditions can yield up to 70% of 2,6-dialkylnaphthalenes with minimal formation of other isomers or more highly substituted products.[1]
| Reactant Ratio (Naphthalene:Alkylating Agent) | Expected Outcome for Mono-alkylation |
| 1:1 | Significant polyalkylation expected |
| 2:1 | Reduced polyalkylation |
| 5:1 or greater | Predominantly mono-alkylation favored |
Problem 2: The product of my Friedel-Crafts alkylation is an unexpected isomer due to carbocation rearrangement.
Cause: The intermediate carbocation formed from the alkyl halide and Lewis acid can rearrange to a more stable carbocation (e.g., a primary carbocation rearranging to a secondary or tertiary one) before attacking the naphthalene ring.
Solution: The Acylation-Reduction "Workaround" This two-step approach avoids the formation of a rearranging carbocation.
-
Friedel-Crafts Acylation: React naphthalene with an acyl halide or anhydride. The resulting acylium ion is resonance-stabilized and does not undergo rearrangement.
-
Reduction of the Ketone: Reduce the ketone functionality of the acylnaphthalene to a methylene group using either the Clemmensen reduction (acidic conditions) or the Wolff-Kishner reduction (basic conditions).
Logical Workflow for Avoiding Carbocation Rearrangement:
References
Technical Support Center: Degradation of 1-isopropyl-2-aminonaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 1-isopropyl-2-aminonaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways of 1-isopropyl-2-aminonaphthalene?
A1: While specific degradation pathways for 1-isopropyl-2-aminonaphthalene are not extensively documented, putative pathways can be proposed based on the biodegradation of its parent compound, 1-naphthylamine, and general metabolic routes for alkylated aromatic amines. Two primary routes are likely:
-
Pathway A: Ring Hydroxylation and Cleavage: This pathway is initiated by the enzymatic modification of the naphthalene ring system. In bacteria like Pseudomonas sp., the degradation of 1-naphthylamine begins with glutamylation, followed by dioxygenase-catalyzed oxidation to form 1,2-dihydroxynaphthalene.[1][2] This intermediate then enters the well-established naphthalene degradation pathway, leading to catechol and subsequent ring cleavage. It is plausible that 1-isopropyl-2-aminonaphthalene follows a similar route.
-
Pathway B: Isopropyl Group Oxidation: Analogous to the degradation of other alkylated aromatic compounds, the isopropyl group may be a target for initial enzymatic attack. This could involve hydroxylation of the isopropyl moiety, followed by further oxidation to a carboxylic acid. This process would increase the polarity of the molecule, potentially facilitating further degradation of the aromatic rings.
Q2: What are the expected major metabolites of 1-isopropyl-2-aminonaphthalene degradation?
A2: Based on the proposed pathways, the following major metabolites could be expected:
-
From Ring Hydroxylation: Isopropyl-substituted derivatives of 1,2-dihydroxynaphthalene, salicylate, and catechol.
-
From Isopropyl Group Oxidation: Hydroxylated isopropyl-aminonaphthalene derivatives and the corresponding carboxylic acid.
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Conjugation Products (in vivo metabolism): In animal models, N-glucuronides and N-acetylated conjugates are common metabolites of aminonaphthalenes.
Q3: Are there any known microorganisms capable of degrading 1-isopropyl-2-aminonaphthalene?
A3: While no studies have specifically identified microorganisms that degrade 1-isopropyl-2-aminonaphthalene, bacteria capable of degrading other aromatic amines and polycyclic aromatic hydrocarbons (PAHs) are good candidates for screening.[3][4][5] Strains of Pseudomonas, Mycobacterium, and Rhodococcus have shown efficacy in degrading related compounds.[4]
Troubleshooting Guides
Guide 1: Issues with Biodegradation Experiments
| Problem | Possible Causes | Troubleshooting Steps |
| No degradation of 1-isopropyl-2-aminonaphthalene observed. | 1. Inappropriate microbial strain or consortium. 2. Substrate toxicity at the tested concentration. 3. Unfavorable culture conditions (pH, temperature, aeration). 4. Insufficient acclimation period for the microbial culture. | 1. Screen different bacterial strains known for degrading aromatic amines or PAHs.[3][4][5] 2. Perform a dose-response experiment to determine the optimal, non-toxic concentration of the substrate. 3. Optimize culture conditions based on the requirements of the selected microorganisms. 4. Gradually expose the culture to increasing concentrations of the substrate over time to allow for adaptation. |
| Inconsistent degradation rates between replicates. | 1. Inhomogeneous inoculum. 2. Variability in substrate bioavailability. 3. Fluctuations in experimental conditions. | 1. Ensure the inoculum is well-mixed before addition to the cultures. 2. If using a solid substrate, ensure it is finely dispersed. For poorly soluble compounds, consider using a co-solvent (ensure it is not toxic to the microorganisms). 3. Tightly control temperature, shaking speed, and aeration. |
| Formation of unexpected or unidentifiable metabolites. | 1. Contamination of the culture. 2. Abiotic degradation of the substrate or intermediates. 3. Complex metabolic pathways with numerous short-lived intermediates. | 1. Perform sterility checks on the medium and equipment. 2. Run abiotic controls (no inoculum) to assess non-biological degradation. 3. Use advanced analytical techniques like high-resolution mass spectrometry to identify unknown peaks. |
Guide 2: Analytical Challenges (HPLC & GC-MS)
| Problem | Possible Causes | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) in HPLC. | 1. Secondary interactions between the analyte and the stationary phase.[6] 2. Mismatched pH of the mobile phase and sample solvent. 3. Column degradation.[6] | 1. Add a modifier (e.g., triethylamine) to the mobile phase to mask active sites on the stationary phase.[6] 2. Ensure the sample is dissolved in the mobile phase or a weaker solvent. 3. Flush the column or replace it if it's old or has been subjected to harsh conditions.[6] |
| Variable retention times in HPLC. | 1. Inconsistent mobile phase composition.[7] 2. Fluctuations in column temperature. 3. Column equilibration issues.[7] | 1. Prepare mobile phases accurately and degas them thoroughly.[6] 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is fully equilibrated with the mobile phase before each run.[7] |
| Low sensitivity or no detection in GC-MS. | 1. The compound is not volatile enough for GC. 2. Thermal degradation of the analyte in the injector. 3. The compound is too polar for the GC column. | 1. Derivatize the amine group (e.g., acetylation, silylation) to increase volatility.[8] 2. Optimize the injector temperature. 3. Choose a more polar GC column or consider LC-MS as an alternative. |
| Ghost peaks in chromatograms. | 1. Carryover from a previous injection.[6] 2. Contamination in the solvent or sample preparation. | 1. Run blank injections between samples to wash the system.[6] 2. Use high-purity solvents and clean glassware. |
Data Presentation
Table 1: Aerobic Biodegradation of 1-Naphthylamine by Native Soil Bacteria
| pH Range | Percentage Recovered after 200 Days | Biodegradation Rate (/hr) in River Water |
| 5.5 - 6.0 | 14% | 1.4 |
| 7.0 - 7.5 | Favorable | Not Reported |
Data adapted from studies on 1-naphthylamine degradation.[9]
Experimental Protocols
Protocol 1: Aerobic Biodegradation Assay
-
Culture Preparation:
-
Prepare a minimal salts medium appropriate for the chosen bacterial strain.
-
Inoculate the medium with a fresh overnight culture of the test organism to an initial OD600 of 0.05.
-
Incubate at the optimal temperature with shaking (e.g., 30°C, 180 rpm).
-
-
Substrate Addition:
-
Prepare a stock solution of 1-isopropyl-2-aminonaphthalene in a suitable solvent (e.g., acetone, DMSO).
-
Add the substrate to the cultures to the desired final concentration (e.g., 50 mg/L). Ensure the solvent concentration is minimal (<0.1%) and does not affect microbial growth.
-
Include a sterile control (no inoculum) to monitor for abiotic degradation.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw aliquots from the cultures.
-
Centrifuge the samples to remove bacterial cells.
-
Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Analyze the organic extract by HPLC or GC-MS to quantify the remaining substrate and identify metabolites.
-
Protocol 2: Sample Preparation for GC-MS Analysis
-
Extraction:
-
To 1 mL of culture supernatant, add 1 mL of ethyl acetate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean vial.
-
Repeat the extraction twice and pool the organic extracts.
-
-
Drying and Concentration:
-
Dry the pooled extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 200 µL.[10]
-
-
Derivatization (for improved volatility):
-
To the concentrated extract, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).
-
Incubate at 70°C for 30 minutes.[11]
-
The sample is now ready for injection into the GC-MS.
-
Visualizations
References
- 1. Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bacterial Degradation of Aromatic Compounds [mdpi.com]
- 5. Frontiers | Bacterial degradation of monocyclic aromatic amines [frontiersin.org]
- 6. m.youtube.com [m.youtube.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. uoguelph.ca [uoguelph.ca]
- 9. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. organomation.com [organomation.com]
- 11. series.publisso.de [series.publisso.de]
Technical Support Center: Optimizing Reaction Conditions for Naphthalene, 1-isopropyl-2-amino-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Naphthalene, 1-isopropyl-2-amino-. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce Naphthalene, 1-isopropyl-2-amino-?
A1: The two most common and effective methods for the synthesis of Naphthalene, 1-isopropyl-2-amino- are:
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Reductive Amination: This involves the reaction of 2-naphthylamine with acetone in the presence of a reducing agent. This method is often preferred due to its control over the degree of alkylation.
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Direct N-Alkylation: This route involves the direct reaction of 2-naphthylamine with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base. While straightforward, this method can be prone to overalkylation.
Q2: What is "Naphthalene, 1-isopropyl-2-amino-"?
A2: Naphthalene, 1-isopropyl-2-amino- is a derivative of 2-naphthylamine where an isopropyl group is attached to the nitrogen atom. While 2-naphthylamine itself is a known carcinogen and its use is highly regulated, its derivatives are sometimes investigated in medicinal chemistry. For instance, complex molecules incorporating a "1-isopropyl-2-methyl-1H-benzo[d]imidazole" moiety have been studied as potent cyclin-dependent kinase 4/6 inhibitors for cancer treatment.[1][2]
Troubleshooting Guides
Reductive Amination of 2-Naphthylamine with Acetone
Problem 1: Low to no product yield.
-
Possible Cause 1: Incomplete imine formation. The initial reaction between 2-naphthylamine and acetone forms an imine intermediate, which is then reduced. This equilibrium can be unfavorable.
-
Solution:
-
Increase Reaction Time/Temperature: Allow the 2-naphthylamine and acetone to stir together for a longer period (e.g., 1-2 hours) before adding the reducing agent. Gentle heating (e.g., to 40-50 °C) can also promote imine formation.
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Use of a Catalyst: A catalytic amount of a weak acid, such as acetic acid, can be added to catalyze imine formation.
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Water Removal: The formation of the imine releases water. Using a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can shift the equilibrium towards the imine.
-
-
-
Possible Cause 2: Ineffective reduction of the imine. The chosen reducing agent may not be potent enough or the reaction conditions may not be optimal.
-
Solution:
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are generally more effective and selective for reducing imines in the presence of ketones than sodium borohydride (NaBH4).[3][4] If using NaBH4, ensure the imine has fully formed before its addition to avoid reduction of the starting acetone.[3]
-
pH Control: The reduction is typically more efficient under slightly acidic conditions (pH 5-6). This can be achieved by the addition of a small amount of acetic acid.
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Order of Addition: For one-pot reactions, adding the reducing agent last after the amine and ketone have had time to react is often beneficial.[5]
-
-
Problem 2: Presence of unreacted 2-naphthylamine in the final product.
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Possible Cause: Insufficient amount of acetone or reducing agent.
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Solution:
-
Stoichiometry: Use a slight excess of acetone (e.g., 1.2-1.5 equivalents) to drive the reaction to completion. Ensure at least a stoichiometric amount of the reducing agent is used relative to the 2-naphthylamine.
-
-
Problem 3: Difficulty in purifying the final product.
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Possible Cause: Similar polarities of the product and starting material or byproducts.
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Solution:
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Column Chromatography: Use a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate with a low percentage of ethyl acetate) to separate the less polar product from the more polar 2-naphthylamine.
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Acid-Base Extraction: Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The amine product will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent. This method can be challenging if the imine intermediate is also present and basic.
-
-
Direct N-Alkylation of 2-Naphthylamine with Isopropyl Halide
Problem 1: Formation of di-isopropylnaphthylamine (overalkylation).
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Possible Cause: The mono-alkylated product is more nucleophilic than the starting 2-naphthylamine.
-
Solution:
-
Control Stoichiometry: Use 2-naphthylamine in excess relative to the isopropyl halide. This statistically favors the alkylation of the starting material over the product.
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Slow Addition: Add the isopropyl halide dropwise to the reaction mixture to maintain a low concentration of the alkylating agent.
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Choice of Base: A bulky, non-nucleophilic base can sometimes help to minimize overalkylation by sterically hindering the approach to the already substituted nitrogen.
-
-
Problem 2: Low conversion of 2-naphthylamine.
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Possible Cause 1: Inadequate base strength or solubility.
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Solution:
-
Base Selection: Use a sufficiently strong base to deprotonate the amine. Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or triethylamine (Et3N).
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Solvent Choice: Ensure the base is at least partially soluble in the reaction solvent. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (ACN) are often used.
-
-
-
Possible Cause 2: Low reactivity of the isopropyl halide.
-
Solution:
-
Halide Reactivity: The reactivity of isopropyl halides follows the order I > Br > Cl. Using 2-iodopropane will result in a faster reaction than 2-bromopropane.
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Temperature: Increasing the reaction temperature can improve the rate of reaction.
-
-
Experimental Protocols
Protocol 1: Reductive Amination of 2-Naphthylamine with Acetone
Materials:
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2-Naphthylamine
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Acetone
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Methanol (MeOH)
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Sodium borohydride (NaBH4) or Sodium cyanoborohydride (NaBH3CN)
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Acetic Acid (glacial)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO3) solution
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Anhydrous magnesium sulfate (MgSO4)
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Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
In a round-bottom flask, dissolve 2-naphthylamine (1.0 eq) in methanol.
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Add acetone (1.2 eq) to the solution.
-
If using NaBH3CN, add a catalytic amount of acetic acid (e.g., 0.1 eq).
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Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
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Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (NaBH4 or NaBH3CN, 1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
| Parameter | Condition |
| Solvent | Methanol |
| Reducing Agent | NaBH4 or NaBH3CN |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-80% (highly dependent on conditions) |
Protocol 2: Direct N-Alkylation of 2-Naphthylamine with 2-Bromopropane
Materials:
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2-Naphthylamine
-
2-Bromopropane
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
To a round-bottom flask, add 2-naphthylamine (1.0 eq), potassium carbonate (2.0 eq), and DMF.
-
Heat the mixture to 60-80 °C with stirring.
-
Add 2-bromopropane (1.1 eq) dropwise over 30 minutes.
-
Maintain the reaction at 80 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
| Parameter | Condition |
| Solvent | DMF |
| Base | K2CO3 |
| Temperature | 80 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 40-60% (overalkylation can reduce the yield of the desired product) |
Visualizations
Caption: Experimental workflow for the synthesis of Naphthalene, 1-isopropyl-2-amino- via reductive amination.
Caption: Troubleshooting guide for low yield in the reductive amination synthesis.
References
Technical Support Center: Purification of 1-Isopropyl-2-aminonaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-isopropyl-2-aminonaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of 1-isopropyl-2-aminonaphthalene?
A1: While specific impurities depend on the synthetic route, common contaminants in related aromatic amine syntheses can include:
-
Unreacted starting materials: Such as 2-aminonaphthalene or an isopropylating agent.
-
Isomeric products: Other isomers of isopropyl-2-aminonaphthalene may form depending on the regioselectivity of the reaction.
-
Polysubstituted byproducts: Di- or tri-isopropylated aminonaphthalenes.
-
Oxidation products: Aromatic amines, especially aminonaphthalenes, can be susceptible to air oxidation, leading to colored impurities.[1][2]
-
Solvent residues: Residual solvents from the reaction or initial work-up.
Q2: My purified 1-isopropyl-2-aminonaphthalene is colored (e.g., pink, brown). What is the cause and how can I fix it?
A2: A reddish or brown color is often indicative of oxidation byproducts.[1][2] Aminonaphthalenes are known to darken upon exposure to air and light.[2] To decolorize your sample, you can try recrystallization with the addition of a small amount of activated carbon. The activated carbon will adsorb the colored impurities, which can then be removed by hot filtration. It is also crucial to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent re-oxidation.
Q3: What are the best general techniques for purifying 1-isopropyl-2-aminonaphthalene?
A3: The most common and effective purification techniques for aromatic amines like 1-isopropyl-2-aminonaphthalene are:
-
Recrystallization: An effective method for removing small amounts of impurities from a solid sample.
-
Column Chromatography: Useful for separating the desired product from byproducts with different polarities.
-
Distillation (under vacuum): Suitable if the compound is a liquid or a low-melting solid and is thermally stable.
Q4: How can I assess the purity of my 1-isopropyl-2-aminonaphthalene sample?
A4: Several analytical techniques can be used to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the purity and identifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to identify the compound and assess its purity by comparing the integration of signals from the desired compound to those of impurities.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For amines, consider solvents like ethanol, methanol, or mixtures with water. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. | Add a small amount of additional hot solvent. Ensure the cooling process is slow. Scratch the inside of the flask with a glass rod to induce crystallization. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is too soluble in the cold solvent. | Evaporate some of the solvent to increase the concentration. Try a less polar solvent or a solvent mixture where the compound has lower solubility at room temperature. Cool the solution in an ice bath. |
| Low recovery of the purified compound. | Too much solvent was used. The compound is significantly soluble in the cold solvent. Crystals were lost during filtration. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound streaks on the column. | The compound is interacting too strongly with the stationary phase (silica gel is acidic and amines are basic). | Add a small amount of a competing amine, like triethylamine (0.1-1%), to the eluent. Use an amine-functionalized silica gel. |
| Poor separation of the desired product from impurities. | The eluent polarity is too high or too low. | Optimize the eluent system using Thin-Layer Chromatography (TLC) first. A common starting point for aromatic amines is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). |
| The compound does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar amines, a solvent system like dichloromethane/methanol may be necessary. |
| Cracks appear in the stationary phase. | Improper packing of the column. | Ensure the column is packed uniformly without any air bubbles. A wet slurry packing method is often preferred over dry packing. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude 1-isopropyl-2-aminonaphthalene. Add a few drops of a test solvent at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it when heated. Test various solvents such as ethanol, methanol, isopropanol, toluene, and mixtures like ethanol/water or hexane/ethyl acetate.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass.
General Column Chromatography Protocol
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal solvent system should give the desired compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat, even bed.
-
Sample Loading: Dissolve the crude 1-isopropyl-2-aminonaphthalene in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Data Presentation
Table 1: Recrystallization Solvent Screening
| Solvent/Solvent System | Solubility at RT | Solubility when Hot | Crystal Formation on Cooling | Observations |
| e.g., Ethanol | ||||
| e.g., Hexane/Ethyl Acetate (9:1) | ||||
| User Data | ||||
| User Data |
Table 2: Purity Analysis Summary
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Analytical Method |
| e.g., Recrystallization (Ethanol) | e.g., HPLC | |||
| e.g., Column Chromatography | e.g., 1H NMR | |||
| User Data | ||||
| User Data |
Visualizations
Caption: Experimental workflow for the purification and analysis of 1-isopropyl-2-aminonaphthalene.
Caption: Logical troubleshooting workflow for the purification of 1-isopropyl-2-aminonaphthalene.
References
Technical Support Center: Aminonaphthalene Derivatives Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminonaphthalene derivatives. The information is designed to help you anticipate and resolve common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My aminonaphthalene derivative solution is changing color. What is happening?
A1: Color change, often to a brown or reddish hue, is a common indicator of degradation, primarily through oxidation.[1][2] Aminonaphthalene derivatives are susceptible to oxidation when exposed to air (oxygen).[3][4][5] This process can be accelerated by exposure to light and elevated temperatures. To minimize this, handle solutions under an inert atmosphere (e.g., nitrogen or argon) and store them protected from light in a cool environment.[6]
Q2: I am observing poor solubility of my aminonaphthalene derivative in aqueous media. How can I improve this?
A2: Aminonaphthalene derivatives generally exhibit low solubility in water due to the non-polar naphthalene ring.[7] Solubility can be influenced by several factors:
-
pH: In acidic conditions, the amino group can be protonated, forming a more water-soluble salt.[7]
-
Temperature: Gently heating the solution may increase solubility.[7]
-
Solvent: These compounds are typically more soluble in organic solvents like ethanol, ether, and dichloromethane.[7] For aqueous applications, consider preparing a concentrated stock solution in a water-miscible organic solvent and then diluting it into your aqueous medium.
Q3: What are the primary factors that can affect the stability of my aminonaphthalene derivative during an experiment?
A3: The main factors influencing the stability of aminonaphthalene derivatives are:
-
Light: Exposure to UV or visible light can lead to photodegradation.[8]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[8]
-
pH: Both acidic and basic conditions can potentially lead to hydrolysis and other degradation pathways.[8]
-
Oxygen: As aromatic amines, these compounds are prone to oxidation.[2][8]
-
Humidity/Moisture: Can facilitate hydrolytic degradation.[8]
Q4: How should I properly store my aminonaphthalene derivatives to ensure long-term stability?
A4: For optimal stability, aminonaphthalene derivatives should be stored as a solid in a cool, dark, and dry place.[6] A refrigerated environment (-5°C to 5°C) is often recommended.[6] It is also advisable to store them under an inert atmosphere to minimize oxidation. When in solution, prepare fresh solutions for your experiments whenever possible and store them for short periods under the same protective conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatography | Degradation of the compound | Perform a forced degradation study to identify potential degradation products. Ensure proper storage and handling to prevent degradation. |
| Inconsistent experimental results | Instability of the compound under experimental conditions | Evaluate the stability of your aminonaphthalene derivative under your specific experimental conditions (pH, temperature, light exposure). Consider using a stability-indicating analytical method to monitor for degradation. |
| Precipitation of the compound from solution | Poor solubility or change in solvent composition/pH | Re-evaluate the solubility of your compound. Consider adjusting the pH or using a co-solvent system. |
| Loss of biological activity or potency | Chemical degradation of the active compound | Confirm the purity and integrity of your compound before each experiment using an appropriate analytical technique. Prepare fresh solutions from a properly stored solid stock. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[9][10]
Objective: To identify potential degradation products and pathways for an aminonaphthalene derivative.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the aminonaphthalene derivative in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours. Dissolve in the initial solvent before analysis.
-
Photodegradation: Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[11] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Quantitative Data Summary
The following table provides an example of results that might be obtained from a forced degradation study of a hypothetical aminonaphthalene derivative.
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (Retention Time) |
| 0.1 M HCl, 60°C, 24h | 12% | 2 | 4.5 min |
| 0.1 M NaOH, 60°C, 24h | 8% | 1 | 5.2 min |
| Water, 60°C, 24h | < 2% | 0 | - |
| 3% H₂O₂, RT, 24h | 25% | 3 | 3.8 min |
| Dry Heat, 80°C, 48h | 5% | 1 | 6.1 min |
| Photostability | 15% | 2 | 4.9 min |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: A flowchart outlining the key steps in performing forced degradation studies.
Potential Degradation Pathways of Aminonaphthalene Derivatives
Caption: A diagram illustrating the major degradation pathways for aminonaphthalene derivatives.
References
- 1. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 2. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
- 3. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Naphthylamine | 134-32-7 [chemicalbook.com]
- 6. 2-Aminonaphthalene (ring-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-2030-0.1 [isotope.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medcraveonline.com [medcraveonline.com]
- 11. ema.europa.eu [ema.europa.eu]
Technical Support Center: Quenching Fluorescence of 1-Isopropyl-2-aminonaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the fluorescence quenching of 1-isopropyl-2-aminonaphthalene and related aminonaphthalene compounds.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching?
A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[1][2] It occurs when an excited fluorophore, such as 1-isopropyl-2-aminonaphthalene, interacts with another molecule called a quencher, leading to non-radiative energy loss.[3][4]
Q2: What are the primary mechanisms of fluorescence quenching?
A2: The primary mechanisms are dynamic quenching, static quenching, and Förster Resonance Energy Transfer (FRET).
-
Dynamic (Collisional) Quenching: The quencher collides with the fluorophore during its excited state lifetime.[1][5][6] This process is diffusion-controlled and is affected by temperature and solvent viscosity.[1][5] It leads to a decrease in both fluorescence intensity and lifetime.[1]
-
Static Quenching: The fluorophore and quencher form a non-fluorescent complex in the ground state.[1][2][5] This reduces the number of fluorophores available for excitation. In this case, the fluorescence intensity decreases, but the lifetime of the uncomplexed fluorophores remains unchanged.[1]
-
Förster Resonance Energy Transfer (FRET): A non-radiative energy transfer occurs from a donor fluorophore to an acceptor molecule.[3] This mechanism requires overlap between the donor's emission spectrum and the acceptor's absorption spectrum and a close proximity (typically 1-10 nm) between the two.[3]
Q3: What types of molecules can quench the fluorescence of aminonaphthalenes?
A3: Various molecules can act as quenchers. Protic solvents, such as alcohols, are known to strongly quench the fluorescence of aminonaphthalene derivatives through hydrogen bonding.[7] Other common quenchers include molecular oxygen, heavy metal ions (like Cu²⁺), and molecules with suitable redox potentials like tryptophan, which can quench via an electron-transfer mechanism.[5][6][8][9]
Q4: How does solvent polarity affect the fluorescence of 1-isopropyl-2-aminonaphthalene?
A4: Aminonaphthalene derivatives often exhibit strong solvatochromism, meaning their fluorescence spectra shift with solvent polarity due to the charge-transfer nature of their excited states.[7][10] Generally, increasing solvent polarity can lead to a red-shift (shift to longer wavelengths) in the emission maximum.[7] The fluorescence quantum yield can also be highly dependent on the solvent, with polar protic solvents often causing significant quenching.[7][11]
Troubleshooting Guide
Issue: No or Very Low Fluorescence Signal
-
Q: I'm not detecting any fluorescence from my sample. What should I check first?
-
A: First, confirm the instrument settings. Ensure the excitation and emission wavelengths are correctly set for 1-isopropyl-2-aminonaphthalene. Check that the detector is on and the slit widths are appropriately adjusted.[12] Second, verify your sample preparation. Ensure the concentration is within the instrument's linear range to avoid concentration quenching effects.[13] Finally, confirm the integrity of the compound.
-
-
Q: My signal is much weaker than expected. Could the solvent be the issue?
-
A: Yes. Aminonaphthalenes are highly sensitive to their environment. Protic solvents like alcohols and water can significantly quench fluorescence.[7] Consider using a non-polar, aprotic solvent like acetonitrile or toluene to maximize the signal, if compatible with your experiment.[10][14] The presence of dissolved oxygen can also cause quenching.[5]
-
Issue: Inconsistent or Irreproducible Results
-
Q: My fluorescence intensity readings are fluctuating between measurements. What could be the cause?
-
A: Temperature variations can affect fluorescence intensity, especially in dynamic quenching where diffusion is a key factor.[13] Use a temperature-controlled sample holder to maintain stable conditions.[13] Also, ensure thorough mixing of the sample, especially after adding a quencher, but be careful not to introduce bubbles.
-
-
Q: My Stern-Volmer plot is non-linear. What does this mean?
-
A: A non-linear Stern-Volmer plot can indicate several possibilities. It may suggest that both static and dynamic quenching are occurring simultaneously.[15] It could also be due to the "inner filter effect," where the quencher absorbs either the excitation or emission light.[3][16] It is crucial to measure the absorbance spectra of your fluorophore and quencher to check for spectral overlap and apply corrections if necessary.[3][16]
-
Issue: Suspected Inner Filter Effect
-
Q: How can I identify and correct for the inner filter effect?
-
A: The inner filter effect occurs when the quencher absorbs light at the excitation or emission wavelengths.[3][16] To check for this, measure the absorbance spectrum of your quencher at the concentrations used in the experiment. If there is significant absorbance (>0.05) at the excitation or emission wavelength, you will need to apply a correction factor to your fluorescence intensity data.[16] The correction formula is readily available in spectroscopy literature.
-
Quantitative Data Summary
Table 1: Photophysical Properties of 2-Aminonaphthalene in Acetonitrile
| Parameter | Value | Reference |
| Absorption Max (λ_abs) | 239 nm | [14] |
| Molar Extinction Coefficient (ε) | 53,700 M⁻¹cm⁻¹ | [14] |
| Fluorescence Quantum Yield (Φ_f) | 0.91 | [14] |
Table 2: Example Stern-Volmer Data Collection Template
| Quencher Concentration [Q] (M) | Absorbance at λ_ex | Absorbance at λ_em | Fluorescence Intensity (I) | Corrected Intensity (I_corr) | I₀ / I_corr |
| 0 | 1.0 | ||||
| [Q]₁ | |||||
| [Q]₂ | |||||
| [Q]₃ | |||||
| [Q]₄ | |||||
| [Q]₅ |
Diagrams and Workflows
The following diagrams illustrate key processes and workflows relevant to fluorescence quenching experiments.
Caption: Standard workflow for a fluorescence quenching titration experiment.
Caption: Comparison of dynamic (collisional) and static (complex formation) quenching pathways.
Caption: A logical flowchart for troubleshooting common issues in quenching experiments.
Experimental Protocols
Protocol: Determining the Stern-Volmer Quenching Constant (Ksv)
This protocol outlines the steps for a standard fluorescence quenching experiment using steady-state spectroscopy.
1. Materials and Reagents:
-
1-isopropyl-2-aminonaphthalene (Fluorophore)
-
Quencher of interest
-
Spectroscopic grade solvent (e.g., acetonitrile, cyclohexane)
-
Volumetric flasks and precision pipettes
-
Quartz cuvettes (1 cm path length)
2. Instrument Setup:
-
Spectrofluorometer: Allow the lamp to warm up for at least 30 minutes for stable output.
-
Excitation Wavelength (λ_ex): Set to an absorption maximum of the fluorophore where the quencher has minimal absorbance.
-
Emission Wavelength (λ_em): Scan a range to identify the emission maximum. For data collection, you can either scan the full spectrum or monitor the intensity at the peak.
-
Slit Widths: Adjust excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector (e.g., start with 5 nm).[17]
3. Sample Preparation:
-
Prepare a stock solution of the fluorophore at a concentration that yields an absorbance of ~0.05 at the excitation wavelength to minimize inner filter effects.
-
Prepare a high-concentration stock solution of the quencher.
-
Prepare a series of solutions in volumetric flasks. Each flask should contain the same concentration of the fluorophore and varying concentrations of the quencher.[12] Prepare a "blank" sample with only the fluorophore to measure the unquenched fluorescence intensity (I₀).
4. Measurement Procedure:
-
Measure the full absorbance spectrum of the fluorophore and the quencher at the highest concentration to be used.
-
Place the fluorophore-only sample (for I₀) in the spectrofluorometer and record the fluorescence emission spectrum or intensity at the peak.[12]
-
Sequentially measure the fluorescence intensity (I) for each sample with increasing quencher concentration.
-
Before and after each quencher measurement, remeasure the I₀ sample to check for instrument drift or photobleaching.[12]
5. Data Analysis:
-
If the quencher absorbs at λ_ex or λ_em, apply the appropriate inner filter correction to each intensity value (I).
-
Calculate the ratio I₀/I for each quencher concentration.
-
Plot I₀/I versus the quencher concentration [Q].
-
Perform a linear regression on the data. The slope of this line is the Stern-Volmer quenching constant, Ksv.[4] The y-intercept should be approximately 1.[4]
References
- 1. fiveable.me [fiveable.me]
- 2. ossila.com [ossila.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. homepages.gac.edu [homepages.gac.edu]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorescence Quenching of (Dimethylamino)naphthalene Dyes Badan and Prodan by Tryptophan in Cytochromes P450 and Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence quenching of (dimethylamino)naphthalene dyes Badan and Prodan by tryptophan in cytochromes P450 and micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. PhotochemCAD | 2-Aminonaphthalene [photochemcad.com]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescence quenching studies with fisetin [bio-protocol.org]
Validation & Comparative
Comparative Analysis of the 1H NMR Spectrum of 1-Isopropyl-2-aminonaphthalene and Structural Isomers
This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1-isopropyl-2-aminonaphthalene against its structural isomers, 2-aminonaphthalene and 1- and 2-isopropylnaphthalene. This document is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and differentiation of these naphthalene derivatives. The guide outlines the expected spectral features based on the analysis of related compounds and provides a standard experimental protocol for acquiring such data.
Predicted ¹H NMR Spectral Data Comparison
The following tables summarize the predicted ¹H NMR spectral data for 1-isopropyl-2-aminonaphthalene and the experimental data for its comparator compounds. The predictions for the target molecule are derived from the additive effects of the amino and isopropyl substituents on the naphthalene core, drawing parallels from the experimental data of the comparators.
Target Compound: 1-Isopropyl-2-aminonaphthalene (Predicted Data)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.9 - 7.1 | d | ~8.5 |
| H-4 | ~7.6 - 7.8 | d | ~8.5 |
| H-5 | ~7.7 - 7.9 | d | ~8.0 |
| H-6 | ~7.2 - 7.4 | m | |
| H-7 | ~7.3 - 7.5 | m | |
| H-8 | ~7.9 - 8.1 | d | ~8.0 |
| -NH₂ | ~3.5 - 4.5 | br s | |
| -CH(CH₃)₂ | ~3.2 - 3.4 | sept | ~6.9 |
| -CH(CH₃)₂ | ~1.3 - 1.4 | d | ~6.9 |
Comparator 1: 2-Aminonaphthalene
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 6.91 | d | 2.3 |
| H-3 | 6.86 | dd | 8.5, 2.3 |
| H-4 | 7.61 | d | 8.5 |
| H-5 | 7.65 | d | |
| H-6 | 7.21 | m | |
| H-7 | 7.33 | m | |
| H-8 | 7.57 | d | |
| -NH₂ | 3.68 | br s |
Comparator 2: 1-Isopropylnaphthalene
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.41 | d | 6.9 |
| H-3 | 7.50 | t | 7.7 |
| H-4 | 7.84 | d | 8.1 |
| H-5 | 7.47 | m | |
| H-6 | 7.47 | m | |
| H-7 | 7.84 | d | 8.2 |
| H-8 | 8.05 | d | 8.2 |
| -CH(CH₃)₂ | 3.65 | sept | 6.9 |
| -CH(CH₃)₂ | 1.39 | d | 6.9 |
Comparator 3: 2-Isopropylnaphthalene
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.66 | s | |
| H-3 | 7.42 | dd | 8.4, 1.8 |
| H-4 | 7.84-7.75 | m | |
| H-5 | 7.84-7.75 | m | |
| H-6 | 7.50-7.38 | m | |
| H-7 | 7.50-7.38 | m | |
| H-8 | 7.84-7.75 | m | |
| -CH(CH₃)₂ | 3.14-3.03 | m | |
| -CH(CH₃)₂ | 1.36 | d | 6.9 |
Experimental Protocol: ¹H NMR Spectroscopy
The following is a general procedure for the acquisition of ¹H NMR spectra for naphthalene derivatives.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution into a 5 mm NMR tube.
2. Instrumentation and Data Acquisition:
-
The ¹H NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.[1]
-
The instrument is tuned and shimmed to achieve optimal resolution and lineshape.
-
A standard pulse-acquire sequence is used.
-
Key acquisition parameters include:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
Temperature: 298 K
-
3. Data Processing:
-
The Free Induction Decay (FID) is Fourier transformed.
-
The spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to the TMS signal at 0.00 ppm.[1]
-
Integration of the signals is performed to determine the relative proton ratios.
-
Coupling constants (J values) are measured in Hertz (Hz).[1]
Visualization of 1-Isopropyl-2-aminonaphthalene
The following diagram illustrates the chemical structure of 1-isopropyl-2-aminonaphthalene with key proton environments labeled, providing a visual reference for spectral assignment.
Caption: Structure of 1-isopropyl-2-aminonaphthalene.
References
Mass Spectrometry of 1-Isopropyl-2-aminonaphthalene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected mass spectrometric behavior of 1-isopropyl-2-aminonaphthalene. Due to the limited availability of direct mass spectral data for this specific compound in public databases, this guide leverages data from structurally similar compounds to predict its fragmentation pattern. By comparing the mass spectra of its core components—aminonaphthalene and isopropyl-substituted aromatics—we can build a comprehensive picture of its expected behavior under mass spectrometric analysis. This information is crucial for researchers in drug development and related fields for the identification and structural elucidation of novel compounds.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of 1-isopropyl-2-aminonaphthalene is anticipated to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of the isopropyl group and fragmentation of the naphthalene ring. Electron ionization (EI) is a common technique for the analysis of such compounds and typically induces reproducible fragmentation patterns.[1][2][3][4]
Comparison with Structural Analogs
To predict the fragmentation pattern of 1-isopropyl-2-aminonaphthalene, we can examine the mass spectra of its structural analogs: 2-aminonaphthalene, 2-isopropylnaphthalene, and 1-isopropyl-2-methylnaphthalene.
Table 1: Comparison of Key Mass Spectral Data for 1-Isopropyl-2-aminonaphthalene and Its Structural Analogs
| Compound | Molecular Weight ( g/mol ) | Predicted/Observed Molecular Ion (m/z) | Key Fragment Ions (m/z) and Their Interpretation |
| 1-Isopropyl-2-aminonaphthalene | 185.26 | 185 | * 170 : [M-15]⁺, Loss of a methyl group (•CH₃) from the isopropyl moiety. * 143 : [M-42]⁺, Loss of propene (C₃H₆) via McLafferty-type rearrangement. * 142 : [M-43]⁺, Loss of an isopropyl radical (•C₃H₇). * 115 : Fragmentation of the naphthalene ring. |
| 2-Aminonaphthalene | 143.19 | 143 | * 115 : Loss of HCN.[5] * 89 : Further fragmentation of the naphthalene ring. |
| 2-Isopropylnaphthalene | 170.25 | 170 | * 155 : [M-15]⁺, Loss of a methyl group (•CH₃).[6] * 128 : Naphthalene cation radical. |
| 1-Isopropyl-2-methylnaphthalene | 184.28 | 184 | * 169 : [M-15]⁺, Loss of a methyl group (•CH₃).[7] * 141 : Further fragmentation. |
Experimental Protocols
The data presented for the structural analogs are typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
General GC-MS Protocol:
-
Sample Preparation: The analyte is dissolved in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Injection: A small volume of the sample (typically 1 µL) is injected into the GC inlet, which is heated to ensure rapid vaporization.
-
Gas Chromatography: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column. The column is housed in an oven with a programmed temperature ramp to separate compounds based on their boiling points and interactions with the column's stationary phase.
-
Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[1][2][4]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z, which provides a "fingerprint" of the molecule and allows for structural elucidation.[4]
Visualization of Mass Spectrometry Workflow
The following diagram illustrates the typical workflow for a GC-MS experiment.
Caption: General workflow of a Gas Chromatography-Mass Spectrometry (GC-MS) experiment.
Predicted Fragmentation Pathway
The fragmentation of 1-isopropyl-2-aminonaphthalene under electron ionization is expected to proceed through several key pathways. The following diagram illustrates the predicted fragmentation logic.
Caption: Predicted fragmentation of 1-isopropyl-2-aminonaphthalene.
References
A Comparative Guide to the Fluorescence Quantum Yield of Naphthalene-Based Probes
For Researchers, Scientists, and Drug Development Professionals
While the specific fluorescence quantum yield for 1-isopropyl-2-aminonaphthalene is not extensively documented in publicly available literature, a comprehensive understanding of its potential photophysical properties can be gained by comparing it with structurally related and well-characterized naphthalene-based fluorescent probes. This guide provides a comparative analysis of relevant alternative fluorophores, focusing on their fluorescence quantum yields and the experimental protocols for their determination.
Naphthalene derivatives are a significant class of fluorescent molecules known for their sensitivity to the local environment, making them valuable tools in biological and chemical research.[1] Their fluorescence properties, including quantum yield, are often influenced by the nature and position of substituents on the naphthalene ring and the polarity of the solvent.[1][2]
Quantitative Data on Naphthalene-Based Fluorescent Probes
The following table summarizes the fluorescence quantum yield (Φ) and spectral characteristics of 2-aminonaphthalene and its derivatives, which serve as relevant alternatives to 1-isopropyl-2-aminonaphthalene. These probes, particularly the PRODAN family, are known for their strong solvatochromism, where their emission spectra are highly sensitive to solvent polarity.[2]
| Compound | Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Reference(s) |
| 2-Aminonaphthalene | Acetonitrile | 239 | - | 0.91 | [3] |
| PRODAN Derivatives | |||||
| PRODAN | Ethanol | 361 (in Methanol) | 498 (in Methanol) | 0.95 | [2] |
| Cyclohexane | - | 380 | 0.03 | [2] | |
| Laurdan | - | 366 | 497 | 0.61 | |
| C-Laurdan | - | 348 | 423 | 0.43 | [4] |
| Acrylodan | Toluene | - | - | 0.26 ± 0.03 | [5] |
| BADAN (bound to protein) | Acetonitrile/Water | - | - | ~20x free dye | [6] |
| Other Derivatives | |||||
| 2-Amino-1,8-naphthalimide (2APNI) | Various Solvents | - | 420-445 | 0.2-0.3 | [7] |
| 4-Amino-1,8-naphthalimide Derivatives | Acetonitrile | - | - | 0.45-0.65 | [8] |
| Anthradan | Toluene, Ethanol, Acetone | - | - | High | [9] |
Note: The fluorescence properties of these dyes are highly dependent on the solvent and their local molecular environment. The data presented should be considered in the context of the specified conditions.
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
The most reliable method for determining the fluorescence quantum yield (Φ_F) is the comparative method, which involves using a well-characterized standard with a known quantum yield.[10]
Principle
Solutions of a standard and the test sample with identical absorbance at the same excitation wavelength are assumed to absorb the same number of photons.[10] A ratio of the integrated fluorescence intensities of the two solutions, with corrections for the refractive index of the solvents, will yield the ratio of their quantum yields.[10]
Materials and Instrumentation
-
Fluorometer: A calibrated spectrofluorometer capable of recording corrected emission spectra.
-
UV-Vis Spectrophotometer: To prepare solutions with matched absorbances.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Standard Compound: A well-characterized fluorescent standard with a known quantum yield in the desired excitation and emission range (e.g., quinine sulfate, rhodamine 6G).
-
Test Compound: 1-isopropyl-2-aminonaphthalene or alternative.
-
Solvents: Spectroscopic grade solvents.
Procedure
-
Selection of Standard: Choose a standard that absorbs and emits in a similar spectral region to the test compound.
-
Preparation of Stock Solutions: Prepare stock solutions of the standard and test compound in the desired solvent.
-
Preparation of Dilutions: Prepare a series of dilutions for both the standard and the test compound. The absorbances of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[10]
-
Absorbance Measurements: Record the absorbance spectra of all solutions and determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurements:
-
Set the excitation wavelength on the fluorometer.
-
Record the corrected fluorescence emission spectrum for each solution.
-
Ensure identical experimental conditions (e.g., excitation and emission slit widths) for all measurements.[11]
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test compound.
-
Determine the gradient (slope) of the linear fit for both plots.
-
Calculate the quantum yield of the test sample (Φ_X) using the following equation[10]:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X^2 / η_ST^2)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the test sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the test sample and standard, respectively.
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the comparative method for determining fluorescence quantum yield.
Caption: Experimental workflow for determining relative fluorescence quantum yield.
This guide provides a framework for understanding and evaluating the fluorescence quantum yield of 1-isopropyl-2-aminonaphthalene by comparing it with known fluorescent probes and detailing the established experimental methodology. For definitive results, experimental determination remains the gold standard.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prodan (dye) - Wikipedia [en.wikipedia.org]
- 3. PhotochemCAD | 2-Aminonaphthalene [photochemcad.com]
- 4. C-Laurdan | Fluorescent Lipids Probes and Cell Membrane Stains: R&D Systems [rndsystems.com]
- 5. mdpi.com [mdpi.com]
- 6. peerj.com [peerj.com]
- 7. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Photophysical Studies on Naphthalimide Derived Fluorophores as Markers in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-Wavelength Analogue of PRODAN: Synthesis and Properties of Anthradan, a Fluorophore with a 2,6-Donor—Acceptor Anthracene Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Relative Quantum Yield of 2-Aminopyridine - Edinburgh Instruments [edinst.com]
A Comparative Guide to the Validation of Analytical Methods for 1-Isopropyl-2-aminonaphthalene
The robust validation of analytical methods is a cornerstone of pharmaceutical development and quality control, ensuring that the methods used to assess the quality of a drug substance are reliable, reproducible, and fit for their intended purpose. This guide provides a comparative overview of potential analytical methodologies for the quantification and purity assessment of 1-isopropyl-2-aminonaphthalene, a key intermediate in various synthetic processes. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Alternative Analytical Methods: A Comparative Overview
Table 1: Comparison of HPLC and GC-MS for the Analysis of 1-Isopropyl-2-aminonaphthalene
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. |
| Typical Stationary Phase | C18 or other reversed-phase columns are common for aromatic amines.[6][7][8] | Fused silica capillary columns coated with a non-polar or medium-polarity stationary phase. |
| Typical Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol).[6][7][8] | An inert carrier gas (e.g., helium, nitrogen). |
| Detection | UV-Vis, Diode Array Detector (DAD), or Mass Spectrometry (MS). | Mass Spectrometry (MS) provides high specificity.[9] |
| Applicability | Well-suited for the analysis of non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. Derivatization may be needed for less volatile compounds. |
| Specificity | Good, can be enhanced with MS detection. | Excellent, due to the combination of chromatographic separation and mass spectral data.[9] |
| Sensitivity | Generally high, with LOD and LOQ in the µg/mL to ng/mL range. | Very high, often reaching picogram levels. |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent and filtering. | May require derivatization to improve volatility and thermal stability. |
Experimental Protocols: A Roadmap to Validation
The following protocols are based on established methods for related compounds and are provided as a template for the validation of an analytical method for 1-isopropyl-2-aminonaphthalene.
1. Proposed HPLC Method Protocol
This protocol is adapted from a validated method for 1-aminonaphthalene.[6][7][8]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 1-isopropyl-2-aminonaphthalene reference standard in a suitable solvent (e.g., methanol) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range.
-
Sample Solution: Accurately weigh and dissolve the sample containing 1-isopropyl-2-aminonaphthalene in the same solvent to obtain a target concentration within the calibration range.
-
2. Proposed GC-MS Method Protocol
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Chromatographic Conditions:
-
Column: Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Standard and Sample Preparation:
-
Prepare standard and sample solutions in a volatile solvent (e.g., dichloromethane, methanol). If derivatization is required, follow a validated derivatization protocol. The use of certain solvents like methanol or ethanol with primary amines can sometimes lead to the formation of condensation products.[10]
-
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters as per ICH guidelines and provides typical acceptance criteria.[1][2]
Table 2: Validation Parameters and Acceptance Criteria based on ICH Guidelines
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components.[2] | The peak for 1-isopropyl-2-aminonaphthalene should be pure and well-resolved from any impurities or degradation products. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.[2] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | For assay, typically 80% to 120% of the test concentration. For impurities, from the reporting threshold to 120% of the specification. |
| Accuracy | The closeness of the test results to the true value.[1] | % Recovery of 98.0% to 102.0% for the assay of the drug substance. For impurities, the recovery depends on the concentration. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1] | Repeatability (intra-assay precision) and intermediate precision should have a Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (e.g., 3:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (e.g., 10:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[2] | The system suitability parameters should remain within the acceptance criteria when method parameters (e.g., pH, flow rate, column temperature) are slightly varied. |
Illustrative Data from a Related Compound
The following table presents validation data for the analysis of 1-aminonaphthalene by a reported RP-HPLC method, which can serve as a benchmark for the expected performance of a method for 1-isopropyl-2-aminonaphthalene.[6][7]
Table 3: Example Validation Data for 1-aminonaphthalene by RP-HPLC
| Parameter | Result |
| Linearity Range | 0.075 - 5.000 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Accuracy (% Recovery) | 90 - 110% |
| LOD | Not Reported |
| LOQ | 0.075 µg/mL |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and a typical experimental workflow for HPLC analysis.
Caption: Workflow for Analytical Method Validation.
Caption: Experimental Workflow for HPLC Analysis.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Substituted Aminonaphthalenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of various substituted aminonaphthalenes, supported by experimental data from peer-reviewed studies. The information is intended to aid researchers in understanding the structure-activity relationships of these compounds and to inform the development of new therapeutic agents.
Quantitative Cytotoxicity Data
The cytotoxic potential of substituted aminonaphthalenes and related derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of various naphthalene derivatives against several cancer cell lines. It is important to note that direct comparison between studies can be challenging due to variations in cell lines, exposure times, and specific assay conditions.
| Compound Class | Specific Derivative | Cell Line | Exposure Time | IC50 (µM) | Reference |
| Aminobenzylnaphthols | MMZ-45AA | Pancreatic (BxPC-3) | 72 h | 13.26 | |
| MMZ-140C | Pancreatic (BxPC-3) | 24 h | 30.15 ± 9.39 | ||
| MMZ-45B | Colorectal (HT-29) | 24 h | 31.78 ± 3.93 | ||
| MMZ-140C | Colorectal (HT-29) | 72 h | 11.55 | ||
| Naphthalene Substituted Benzimidazoles | Compound 18 | Liver Cancer (HepG2) | 96 h | 0.078 | |
| Compound 18 | Normal Kidney (HEK293) | 96 h | 1.25 | ||
| Chloronaphthalenes | 2-Chloronaphthalene | Human Breast (MCF-10A) | Not Specified | 0.3 - 1.5 mM | |
| 2-Chloronaphthalene | Human Hepatic (HL-7702) | Not Specified | 0.3 - 1.5 mM | ||
| Naphthylchalcones | Chalcone A1 | Myeloid Leukemia (K562) | Not Specified | ~1.5 - 40 | [1] |
| Chalcone A1 | Lymphoblastic Leukemia (Jurkat) | Not Specified | ~1.5 - 40 | [1] |
Structure-Activity Relationship Insights
The cytotoxic effects of aminonaphthalene derivatives are significantly influenced by the nature and position of their substituents.
-
Position of the Amino Group: The position of the amino group on the naphthalene ring is a critical determinant of biological activity. For instance, the insertion of a second amino group at the 8-position of 1-aminonaphthalene can confer mutagenic potential, whereas substitution at the 5-position has no such effect.[2] In the case of 2-aminonaphthalene, the addition of a second amino group at the 3-position does not significantly alter its mutagenicity.[2]
-
Metabolic Activation: The cytotoxicity of some aminonaphthalenes is dependent on their metabolic activation, often mediated by cytochrome P450 (CYP) enzymes.[2] For example, the distance of the amino group from the iron-oxene center of CYP1A2 can influence the likelihood of N-hydroxylation, a key activation step.[2]
Mechanisms of Cytotoxicity
Substituted aminonaphthalenes can induce cell death through various mechanisms, with apoptosis being a prominent pathway. Apoptosis is a form of programmed cell death that is essential for normal tissue development and homeostasis. It is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of a family of proteases called caspases.
The induction of apoptosis by cytotoxic compounds often involves the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[3] Upon receiving a death signal, pro-apoptotic proteins promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.[4] Cytosolic cytochrome c then triggers the formation of the apoptosome, a protein complex that activates the initiator caspase-9.[4][5] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis.[5][6]
Caption: Intrinsic apoptosis pathway induced by substituted aminonaphthalenes.
Experimental Protocols
The following is a generalized protocol for determining the cytotoxicity of substituted aminonaphthalenes using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
1. Cell Seeding:
-
Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well).[7]
-
The plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are made in cell culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is replaced with the medium containing the different concentrations of the test compound. Control wells receive medium with the solvent at the same concentration used for the highest compound dose.
-
The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).[7]
3. MTT Assay:
-
Following the incubation period, a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium containing MTT is then carefully removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.[7]
4. Data Acquisition and Analysis:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated for each concentration relative to the solvent-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: General workflow for determining cytotoxicity using the MTT assay.
References
- 1. Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diaminonaphthalenes and related aminocompounds: mutagenicity, CYP1A induction and interaction with the Ah receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 6. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
A Spectroscopic Showdown: Unraveling the Isomeric Differences of 1- and 2-Substituted Naphthalenes
A Comparative Guide for Researchers
Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a fundamental scaffold in numerous applications, from pharmaceuticals to organic electronics. The specific position of a substituent on the naphthalene ring—either at the 1- (alpha) or 2- (beta) position—profoundly influences its electronic structure and, consequently, its spectroscopic properties. Understanding these differences is critical for the unambiguous identification, characterization, and functional analysis of naphthalene derivatives. This guide provides an objective comparison of 1- and 2-substituted naphthalenes across various spectroscopic techniques, supported by experimental data and detailed protocols.
The position of substitution dictates the extent of interaction between the substituent and the naphthalene π-electron system. The 1-position is generally more sterically hindered but also more electronically active, leading to more significant perturbations of the aromatic system.[1][2] This results in distinct spectroscopic signatures compared to substitution at the less hindered and electronically different 2-position.[1][2]
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for representative 1- and 2-substituted naphthalenes, illustrating the characteristic differences between the two isomers.
Table 1: UV-Vis Absorption and Fluorescence Data
| Compound | Position | λmax (abs) (nm) | Molar Absorptivity (ε) | λmax (em) (nm) | Solvent |
| Naphthalene | - | 275, 286, 312 | 6,000 (at 275 nm) | 321, 335 | Cyclohexane |
| 1-Methylnaphthalene | 1 | 280, 289, 319 | - | - | Gas Phase[3] |
| 1-Hydroxynaphthalene | 1 | ~311, ~325 (¹Lₐ & ¹Lₑ) | - | - | n-hexane[4] |
| 2-Hydroxynaphthalene | 2 | ~329 (¹Lₑ), ~285 (¹Lₐ) | - | - | n-hexane[4] |
| 1-(Trimethylsilyl)naphthalene | 1 | ~284, ~319 | Increased vs. Naphthalene[5] | ~325, ~338 | Cyclohexane[5] |
Note: Silyl substitution at the 1-position causes bathochromic (red) shifts of 8-9 nm in absorption and 4-5 nm in emission maxima, along with an increase in fluorescence intensity compared to naphthalene.[5][6]
Table 2: ¹H NMR Chemical Shifts (δ, ppm)
| Compound | Position | H-1/H-8 | H-2/H-7 | H-3/H-6 | H-4/H-5 | Other Protons | Solvent |
| Naphthalene | - | 7.81 (4H, m) | 7.46 (4H, m) | 7.46 (4H, m) | 7.81 (4H, m) | - | CDCl₃[7] |
| 1-Naphthol | 1 | - / 8.13 (d) | 7.17 (d) | 7.51 (t) | 7.42 (d) | H-5: 7.83 (d), H-6: 7.49 (t), H-7: 7.39 (t) | DMSO-d₆ |
| 2-Naphthol | 2 | 7.77 (d) | - | 7.15 (d) | 7.31 (d) | H-5: 7.77 (d), H-6: 7.27 (t), H-7: 7.40 (t), H-8: 7.77 (d) | DMSO-d₆ |
| 2-Ethylnaphthalene | 2 | 7.79 (d) | - | 7.34 (d) | 7.62 (s) | H-5/8: 7.76-7.79, H-6/7: 7.40-7.42, CH₂: 2.81 (q), CH₃: 1.32 (t) | CDCl₃[8] |
Note: The proton peri to the substituent in 1-substituted naphthalenes (H-8) typically experiences a significant downfield shift due to steric compression and electronic effects.
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | Position | C-H Aromatic Stretch | C-H Out-of-Plane Bending | Other Key Bands | Medium |
| Naphthalene | - | 3050 | 782 | 1610, 1300, 1160, 890 | Gas Phase[9] |
| 1-Nitronaphthalene | 1 | ~3070 | ~780, ~750 | ~1520 (asym NO₂), ~1340 (sym NO₂) | Theoretical[10] |
| 2-Nitronaphthalene | 2 | ~3080 | ~860, ~820, ~750 | ~1530 (asym NO₂), ~1350 (sym NO₂) | Theoretical[10] |
| 1-Hydroxynaphthalene | 1 | ~3050 | 775, 750 | ~3600 (O-H stretch) | - |
| 2-Hydroxynaphthalene | 2 | ~3050 | 860, 815, 745 | ~3600 (O-H stretch) | - |
Note: The pattern of C-H out-of-plane bending vibrations in the 900-700 cm⁻¹ region is highly characteristic of the substitution pattern on the naphthalene ring.
Visualization of Spectroscopic Effects
The following diagram illustrates the logical relationship between the substituent position and the resulting changes in spectroscopic signatures.
Caption: Effect of substituent position on spectroscopic properties.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for the spectroscopic analysis of naphthalene derivatives.
UV-Vis Absorption Spectroscopy
-
Sample Preparation: Prepare a stock solution of the naphthalene derivative in a UV-grade solvent (e.g., cyclohexane, ethanol, or acetonitrile) at a concentration of approximately 10⁻³ M. Dilute this stock solution to obtain a final concentration in the range of 10⁻⁴ to 10⁻⁵ M, ensuring the maximum absorbance is below 1.5 AU.[6]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the sample spectrum over a range of 200-400 nm.
-
Set the spectral bandwidth to 1.0 nm and the scan rate to a moderate speed (e.g., 100-200 nm/min).
-
-
Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (typically 1 cm).
Fluorescence Spectroscopy
-
Sample Preparation: Use the same solutions prepared for UV-Vis analysis (10⁻⁴ to 10⁻⁶ M). The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects. For quantum yield measurements, prepare a degassed sample by the freeze-pump-thaw method.[6]
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Data Acquisition:
-
Determine the optimal excitation wavelength (λex) from the absorption spectrum, typically the longest wavelength absorption maximum.
-
Scan the emission spectrum over a wavelength range starting ~10 nm above the excitation wavelength to avoid scattering interference.
-
Set excitation and emission slit widths to achieve a good signal-to-noise ratio (e.g., 2-5 nm bandwidth).
-
-
Analysis: Identify the wavelength(s) of maximum emission (λem). The fluorescence quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine sulfate or naphthalene itself).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.
-
Instrumentation: Use a Fourier Transform NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.
-
2D NMR (COSY, HSQC): If signal overlap occurs in the 1D spectra, perform 2D experiments like ¹H-¹H COSY (to identify coupled protons) and ¹H-¹³C HSQC (to correlate protons with their directly attached carbons) to aid in assignment.[11]
-
-
Analysis: Process the data (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Assign chemical shifts (δ) relative to TMS and analyze coupling constants (J) to elucidate the substitution pattern.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquids: A thin film can be prepared by placing a drop of the liquid between two NaCl or KBr plates.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or KBr pellet/ATR crystal).
-
Record the sample spectrum, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Analysis: Identify the frequencies (in cm⁻¹) of key vibrational modes, such as C-H aromatic stretches (~3100-3000 cm⁻¹), C=C ring stretches (~1600-1400 cm⁻¹), and the highly diagnostic C-H out-of-plane bending vibrations (~900-700 cm⁻¹).[9] Compare the spectrum to known databases or theoretical calculations.[10]
References
- 1. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. aanda.org [aanda.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naphthalene(91-20-3) 1H NMR [m.chemicalbook.com]
- 8. 2-ETHYLNAPHTHALENE(939-27-5) 1H NMR [m.chemicalbook.com]
- 9. astrochemistry.org [astrochemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
No Peer-Reviewed Studies Found for Naphthalene, 1-isopropyl-2-amino-
Despite a comprehensive search for peer-reviewed studies, no scientific literature or experimental data could be identified for the compound "Naphthalene, 1-isopropyl-2-amino-".
Searches were conducted using various nomenclature for the compound, including "1-isopropyl-2-aminonaphthalene" and "N-(1-isopropylnaphthalen-2-yl)amine". The search for peer-reviewed articles detailing its synthesis, biological activity, pharmacological properties, or any comparative studies yielded no relevant results.
The primary search results were for related but structurally distinct compounds such as 2-naphthylamine and 1-naphthylamine. While extensive literature, including data on synthesis, biological effects, and toxicology, is available for these compounds, this information is not applicable to the specific isopropyl-substituted aminonaphthalene requested.
Without any available peer-reviewed studies, it is not possible to fulfill the request for a comparison guide. The core requirements of presenting quantitative data in tables, providing detailed experimental protocols, and creating visualizations of signaling pathways or experimental workflows cannot be met in the absence of foundational research on "Naphthalene, 1-isopropyl-2-amino-".
Therefore, a comparison guide for "Naphthalene, 1-isopropyl-2-amino-" cannot be produced at this time due to the lack of published scientific data.
Safety Operating Guide
Proper Disposal of Naphthalene, 1-isopropyl-2-amino-: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Naphthalene, 1-isopropyl-2-amino- was not publicly available at the time of this writing. The following disposal procedures are based on safety data for structurally related compounds, including naphthalene and other aromatic amines. Researchers, scientists, and drug development professionals are strongly advised to obtain the official SDS from the chemical supplier for definitive guidance before handling or disposing of this substance.
The proper disposal of Naphthalene, 1-isopropyl-2-amino-, a naphthalene derivative, requires careful adherence to safety protocols and environmental regulations to mitigate risks to personnel and the environment. Based on data for similar compounds, this chemical is likely to be classified as hazardous, with potential risks including flammability, toxicity, and environmental harm.[1][2][3][4]
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a designated, well-ventilated area, such as a chemical fume hood.[2][5][6]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact, as related compounds can cause skin irritation.[2][4] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and airborne particles.[5][6] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area or with a respirator | To avoid inhalation of dust or vapors, as related compounds can be harmful if inhaled.[2][4] |
Step-by-Step Disposal Protocol
This protocol provides a general framework for the safe disposal of Naphthalene, 1-isopropyl-2-amino-.
-
Containment of Waste:
-
All waste containing Naphthalene, 1-isopropyl-2-amino-, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), should be collected in a designated, properly labeled, and sealed waste container.
-
For spills, the material should be contained, solidified with an inert absorbent material if necessary, and then placed into the designated waste container.[2]
-
-
Waste Labeling and Storage:
-
Arranging for Professional Disposal:
-
Disposal of this chemical waste must be handled by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup of the hazardous waste.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
-
Experimental Workflow for Chemical Disposal
The following diagram illustrates the general decision-making process and workflow for the proper disposal of a laboratory chemical like Naphthalene, 1-isopropyl-2-amino-.
Caption: Workflow for the safe disposal of laboratory chemical waste.
Hazard Profile of Related Compounds
The following table summarizes the hazards identified for compounds structurally similar to Naphthalene, 1-isopropyl-2-amino-, which inform the recommended disposal procedures.
| Compound | Key Hazards |
| Naphthalene | Flammable solid, Harmful if swallowed, Suspected of causing cancer, Very toxic to aquatic life with long lasting effects.[1][3] |
| 2-Naphthylamine | May cause cancer, Toxic to aquatic life with long lasting effects.[7] |
| o-Phenylenediamine | Toxic if swallowed, Harmful in contact with skin or if inhaled, May cause an allergic skin reaction, Causes serious eye irritation, Suspected of causing genetic defects, Suspected of causing cancer, Very toxic to aquatic life with long lasting effects.[4] |
Given the hazard profile of these related substances, it is prudent to handle Naphthalene, 1-isopropyl-2-amino- with a high degree of caution and to assume it poses similar risks until a specific SDS is available. Adherence to these disposal guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
References
Personal protective equipment for handling Naphthalene, 1-isopropyl-2-amino-
Essential Safety and Handling Guide for Naphthalene, 1-isopropyl-2-amino-
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling Naphthalene, 1-isopropyl-2-amino-. The following procedures are based on available data for similar compounds and general best practices for handling aromatic amines and naphthalene derivatives.
Chemical and Physical Properties
A summary of the known physical and chemical properties of Naphthalene, 1-isopropyl-2-amino- and the related compound Naphthalene are presented below for easy reference.
| Property | Naphthalene, 1-isopropyl-2-amino- | Naphthalene |
| CAS Number | 389104-54-5[1] | 91-20-3[2] |
| Molecular Formula | C13H15N[1] | C10H8[3] |
| Molecular Weight | 185.26 g/mol [1] | 128.17 g/mol [3] |
| Appearance | Typically appears as a solid[1] | White crystalline solid[3] |
| Boiling Point | Not available | 218 °C (424 °F) |
| Melting Point | Not available | 80-82 °C (176-180 °F) |
| Flash Point | Not available | 88 °C (190 °F)[3] |
| Stability | Generally stable under normal conditions[1] | Stable under normal conditions[4] |
| Reactivity | Reacts with strong oxidizing agents[1] | Forms explosive mixtures with air on intense heating |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step protocol is mandatory to ensure the safety of all personnel when handling Naphthalene, 1-isopropyl-2-amino-.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required for all procedures that may generate dust or aerosols.
-
Containment: Use a designated area for handling this chemical to prevent cross-contamination.
Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for handling Naphthalene, 1-isopropyl-2-amino-.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield.[5][6][7] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a lab coat.[6] | Prevents skin contact with the chemical. |
| Respiratory Protection | An air-purifying respirator may be necessary for operations with high potential for aerosol or dust generation.[6][8] | Protects against inhalation of harmful vapors or dust. |
| Footwear | Closed-toe, chemical-resistant shoes.[5][6] | Protects feet from spills. |
Handling and Storage
-
Handling:
-
Storage:
Disposal Plan: Waste Management
Proper disposal of Naphthalene, 1-isopropyl-2-amino- and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, wipes, and disposable labware, in a designated, clearly labeled hazardous waste container.
-
Sweep up any spills and place the material into a suitable container for disposal.[4]
-
-
Liquid Waste:
-
Collect all liquid waste containing this chemical in a separate, labeled hazardous waste container.
-
Do not pour any waste down the drain.[9]
-
Disposal Procedure
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal instructions.
-
Ensure all waste containers are properly sealed and labeled before collection by EHS or a licensed hazardous waste disposal contractor.
Visual Safety Protocols
To further clarify the necessary safety procedures, the following diagrams illustrate the logical relationships in handling and emergency response.
References
- 1. Buy Naphthalene, 1-isopropyl-2-amino- (EVT-12820938) | 389104-54-5 [evitachem.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. hsa.ie [hsa.ie]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
